molecular formula C₁₄H₂₅NO₈ B1148118 Acarviosin CAS No. 80943-41-5

Acarviosin

Cat. No.: B1148118
CAS No.: 80943-41-5
M. Wt: 335.35
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Description

Acarviosin is a sugar unit composed of a cyclohexitol moiety linked to a 4-amino-4,6-dideoxy-D-glucopyranose . It is the fundamental, active core of the potent alpha-glucosidase inhibitor acarbose and related pseudooligosaccharide compounds . Its primary research value lies in its potent inhibitory activity against various glycosyl hydrolases, including α-amylase and α-glucosidase . The nitrogen atom in its structure enables it to bind to the active site of α-amylase more tightly than natural substrates, making it a highly effective inhibitor and a key subject in diabetes research, particularly for investigating mechanisms of blood glucose control . Acarviosin is also a product of acarbose degradation by specific glycoside hydrolases from gut microbiota, such as those from Lactobacillus plantarum , making it relevant for studying drug metabolism and host-microbiome interactions . Furthermore, research into acarviosin-containing oligosaccharides, like acarviostatins from Streptomyces coelicoflavus , has revealed compounds with significantly enhanced inhibitory potency, underscoring acarviosin's value in developing new therapeutic agents and enzyme probes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7+,8-,9-,10+,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHKERRGDZTZQJ-SHCNSHNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901106187
Record name Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80943-41-5
Record name Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80943-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino]-α-D-glucopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Acarviosin?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Function of Acarviosin

Executive Summary

Acarviosin stands as a pivotal molecule in the field of carbohydrate chemistry and diabetology. It is a pseudodisaccharide that forms the fundamental bioactive core of acarbose, a widely prescribed α-glucosidase inhibitor for the management of type 2 diabetes mellitus.[1] This guide provides a comprehensive technical overview of the chemical structure of Acarviosin, its mechanism of enzymatic inhibition, and the experimental methodologies employed for its characterization and functional assessment. Structurally, Acarviosin is distinguished by the linkage of a cyclohexitol moiety to a 4-amino-4,6-dideoxy-D-glucopyranose unit.[2][3] This unique composition, particularly the secondary amine bridge replacing a typical glycosidic oxygen, is the cornerstone of its potent inhibitory activity against α-amylases and α-glucosidases.[2][3] By competitively binding to the active sites of these enzymes, Acarviosin and its derivatives effectively delay carbohydrate digestion, thereby mitigating postprandial hyperglycemia.[4][5] This document delves into the stereochemical nuances, the protocols for structural elucidation via NMR and mass spectrometry, and the standardized assays for quantifying its inhibitory efficacy, offering a critical resource for researchers in drug discovery and metabolic disease.

Chemical Identity and Structure

Acarviosin is the essential pharmacophore responsible for the biological activity of acarbose and a family of related aminooligosaccharides known as acarviostatins.[6] Its classification as a pseudodisaccharide arises from its unconventional structure, which mimics a natural disaccharide substrate.

Core Structure

The molecule is an assembly of two distinct cyclic units joined by a nitrogen atom:

  • A Cyclohexitol Moiety: This is an unsaturated cyclitol, specifically a derivative of valienamine, often referred to as hydroxymethylconduritol.[3][7] This carbocyclic sugar analog is a critical component for recognition by the target enzymes.

  • An Amino Sugar Unit: This is a 4-amino-4,6-dideoxy-D-glucopyranose, also known as 4-amino-4-deoxy-D-quinovopyranose.[3] The replacement of the hydroxyl group at the 4-position with an amino group is fundamental to its mechanism of action.

The linkage between the cyclohexitol ring and the amino sugar's nitrogen atom forms a secondary amine bridge, a key structural feature that imparts high stability and a strong binding affinity for its target enzymes.[2]

Stereochemistry and Key Functional Groups

The precise spatial arrangement of hydroxyl groups and the stereochemistry at each chiral center are vital for Acarviosin's biological function. The IUPAC name, (1S,2S,3R,6S)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol, reflects this complex stereochemistry. The most critical functional group is the secondary amine (C-N-C) linkage. This feature mimics the transition state of a natural glycosidic bond being cleaved by an α-glucosidase.[1] However, the nitrogen atom's higher basicity compared to a glycosidic oxygen allows it to form a much stronger ionic interaction with key acidic residues (e.g., aspartate or glutamate) in the enzyme's active site, leading to potent inhibition.[2][3]

Physicochemical Properties

A summary of Acarviosin's key properties is presented below.

PropertyValueSource(s)
IUPAC Name (1R,2R,3S,6R)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol[8]
Molecular Formula C₁₄H₂₅NO₈[2][9]
Molecular Weight 335.35 g/mol [2][9]
CAS Number 80943-41-5[2][9]
Appearance White to Off-White Solid[10]
Solubility Slightly soluble in water and methanol[10]
Classification Amino cyclitol, Glycoside[3][8]

Mechanism of Action: Inhibition of α-Glucosidases

Acarviosin's therapeutic relevance stems from its ability to act as a powerful inhibitor of glycoside hydrolases, the enzymes responsible for breaking down complex carbohydrates.

The Role of α-Glucosidases in Carbohydrate Digestion

In the human small intestine, membrane-bound α-glucosidase enzymes (such as sucrase, maltase, and glucoamylase) and pancreatic α-amylase are essential for the final steps of carbohydrate digestion.[4] They hydrolyze oligosaccharides and disaccharides into absorbable monosaccharides like glucose.[11] The rapid absorption of this glucose leads to a sharp increase in blood glucose levels after a meal, a phenomenon known as postprandial hyperglycemia.

Competitive and Mixed-Noncompetitive Inhibition

Acarviosin functions as a potent inhibitor of these enzymes. Its structural similarity to natural disaccharide substrates allows it to fit into the enzyme's active site. The positively charged secondary amine at physiological pH forms a strong ionic bond with a negatively charged carboxylic acid residue (e.g., aspartate) in the catalytic center, effectively blocking the substrate from binding.[2][3] This mode of action is primarily competitive.[5]

However, detailed kinetic studies on Acarviosin-containing oligosaccharides, such as the acarviostatins, have shown them to be mixed noncompetitive inhibitors of porcine pancreatic α-amylase.[3][6] This suggests a more complex inhibitory mechanism that may involve binding to both the free enzyme and the enzyme-substrate complex, potentially at an allosteric site or by inducing a conformational change that reduces catalytic efficiency.

Acarviosin_Mechanism cluster_0 Normal Enzymatic Reaction cluster_1 Inhibitory Action Enzyme α-Glucosidase Product Glucose (Absorbed) Enzyme->Product Blocked Enzyme-Inhibitor Complex (Inactive) Enzyme->Blocked Substrate Complex Carbohydrate Substrate->Enzyme Inhibitor Acarviosin

Caption: Mechanism of α-glucosidase inhibition by Acarviosin.

Experimental Methodologies

The study of Acarviosin and its derivatives relies on a combination of advanced spectroscopic techniques for structural analysis and robust biochemical assays for functional characterization.

Protocol for Structural Elucidation

The definitive identification of Acarviosin-containing compounds requires a multi-faceted approach, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][12]

Objective: To confirm the chemical structure, connectivity, and stereochemistry of an isolated Acarviosin-based compound.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons and to achieve good signal resolution.

  • Mass Spectrometry (ESI-MS/MS):

    • Inject the sample into an Electrospray Ionization (ESI) mass spectrometer coupled with a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution mass determination.

    • Causality: This step provides the exact molecular weight, allowing for the determination of the molecular formula (e.g., C₁₄H₂₅NO₈ for Acarviosin).[2][9]

    • Perform tandem MS (MS/MS) on the parent ion. The fragmentation pattern is crucial for identifying the core Acarviosin moiety and any attached sugar units, as pseudo-glycosidic and glycosidic bonds have characteristic cleavage patterns.[6][12]

  • 1D NMR Spectroscopy (¹H and ¹³C):

    • Acquire standard ¹H and ¹³C NMR spectra.

    • Causality: These spectra provide initial information on the types of protons and carbons present (e.g., anomeric protons, methyl groups, olefinic protons) and the overall purity of the sample.[13][14]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment to establish proton-proton spin-spin coupling networks within each cyclic unit (the cyclohexitol and the amino sugar). This allows for tracing the connectivity between adjacent protons.[13]

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton directly with its attached carbon atom. This is a self-validating step to assign carbon resonances based on previously assigned proton signals.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to observe correlations between protons and carbons that are two to three bonds away.

    • Causality: This is the most critical experiment for connecting the different structural fragments. A key HMBC correlation will be observed between the anomeric proton of the cyclohexitol moiety and the carbon atom of the amino sugar involved in the C-N linkage (and vice-versa), definitively establishing the connectivity of the pseudodisaccharide.[12]

  • Data Interpretation: Integrate all MS and NMR data to assemble the complete chemical structure, including relative stereochemistry, which is inferred from the proton-proton coupling constants (J-values) and NOESY (Nuclear Overhauser Effect Spectroscopy) correlations.

Protocol for In Vitro α-Glucosidase Inhibitory Activity Assay

This colorimetric assay is a standard method for quantifying the inhibitory potency of compounds like Acarviosin.[15][16]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.15 U/mL)

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM)

  • Buffer: Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Stop Solution: Sodium carbonate (Na₂CO₃) (e.g., 200 mM)

  • Test compound (Acarviosin) and Positive Control (Acarbose) at various concentrations

  • 96-well microplate and a microplate reader

Methodology:

  • Reagent Preparation: Prepare all solutions in the phosphate buffer. Create serial dilutions of the test compound and the positive control (Acarbose).

  • Assay Setup: To each well of a 96-well plate, add the following:

    • Sample Wells: 10 µL of test compound/positive control dilution + 490 µL of buffer.

    • Enzyme Control (100% activity): 10 µL of buffer (instead of inhibitor) + 490 µL of buffer.

    • Blank (No enzyme): 500 µL of buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the enzyme before the substrate is introduced.

  • Enzyme Addition: Add 250 µL of the α-glucosidase solution to all wells except the blank.

  • Substrate Addition & Incubation: Initiate the reaction by adding 250 µL of the pNPG substrate solution to all wells. Incubate the plate at 37°C for exactly 15 minutes.

    • Causality: During this step, the enzyme hydrolyzes pNPG into glucose and p-nitrophenol. The product, p-nitrophenol, is a chromophore that is yellow at alkaline pH.

  • Stopping the Reaction: Terminate the reaction by adding 2000 µL of the Na₂CO₃ stop solution to each well. The strong alkaline solution denatures the enzyme and develops the yellow color of the p-nitrophenol.

  • Data Acquisition: Measure the absorbance of each well at 400 nm using a microplate reader.[16]

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank reading.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B 2. Plate Setup Add Inhibitor/Control to Wells A->B C 3. Add Enzyme Solution B->C D 4. Pre-incubate at 37°C C->D E 5. Initiate Reaction Add Substrate (pNPG) D->E F 6. Incubate at 37°C (e.g., 15 minutes) E->F G 7. Stop Reaction Add Na₂CO₃ Solution F->G H 8. Measure Absorbance (400 nm) G->H I 9. Calculate % Inhibition & IC₅₀ H->I

Caption: Workflow for the in vitro α-glucosidase inhibitory assay.

Comparative Inhibitory Potency

While Acarviosin is the core active unit, its potency can be significantly enhanced by attaching additional glucose moieties. This is exemplified by the acarviostatins, natural analogs isolated from Streptomyces species.[3][6]

CompoundTarget EnzymeInhibition Constant (Kᵢ) / IC₅₀Relative Potency vs. AcarboseSource(s)
Acarbose Porcine Pancreatic α-Amylase (PPA)Kᵢ ≈ 2.08 µM1x (Reference)[6]
Acarbose α-Glucosidase (S. cerevisiae)IC₅₀ = 331 µg/mLReference[15]
Acarbose α-Glucosidase (S. cerevisiae)IC₅₀ ≈ 0.74 mMReference
Acarviostatin III03 Porcine Pancreatic α-Amylase (PPA)Kᵢ = 0.008 µM~260x more potent[3][6]
Acarviostatin IV03 Porcine Pancreatic α-Amylase (PPA)Kᵢ = 0.033 µM~63x more potent[6]

Note: IC₅₀ and Kᵢ values can vary based on enzyme source, substrate concentration, and specific assay conditions. Direct comparison should be made with caution.

The dramatically lower Kᵢ value for Acarviostatin III03, which contains three acarviosin-glucose units, highlights a key principle in drug design: extending the molecule allows it to interact with additional subsites on the enzyme surface, leading to a substantial increase in binding affinity and inhibitory power.[6]

Conclusion and Future Directions

Acarviosin represents a masterpiece of natural product chemistry, providing the essential structural framework for potent α-glucosidase inhibition. Its pseudodisaccharide nature, centered around a highly stable and interactive secondary amine linkage, is perfectly tailored to block carbohydrate-processing enzymes. The methodologies for its structural and functional analysis are well-established, providing a robust platform for the discovery and development of new therapeutic agents. Future research will likely focus on the synthesis of novel Acarviosin analogs with modified sugar components or varied chain lengths to further enhance potency and selectivity against specific glycoside hydrolases.[17][18] Such endeavors hold significant promise for developing next-generation treatments for type 2 diabetes and other metabolic disorders.

References

  • Wikipedia. Acarviosin. [Link]

  • Grokipedia. Acarviosin. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3083346, Acarviosine. [Link]

  • Dookchitra, S., et al. (2015). Determination of α-glucosidase inhibitory activity from selected Fabaceae plants. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1679-1683. [Link]

  • Geng, P., et al. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase. Carbohydrate Research, 343(5), 882-892. [Link]

  • Zhang, H., et al. (2018). Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518. Marine Drugs, 16(10), 403. [Link]

  • Batubara, I., et al. (2013). Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. Journal of Biomedicine and Biotechnology, 2013, 582738. [Link]

  • ResearchGate. Structures of acarbose, acarviosin, and marketed products 47 (miglitol)... [Link]

  • Kato, E., et al. (2016). Synthesis and study of the pancreatic α-amylase inhibitory activity of methyl acarviosin and its derivatives. Tetrahedron Letters, 57(12), 1365-1367. [Link]

  • Wikipedia. Acarbose. [Link]

  • Ichikawa, Y., & Igarashi, Y. (2014). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. Beilstein Journal of Organic Chemistry, 10, 2358-2384. [Link]

  • Shibata, Y., et al. (1992). Synthesis and enzyme-inhibitory activity of methyl acarviosin analogues having the alpha-manno configuration. Carbohydrate Research, 228(2), 377-398. [Link]

  • Feingold, K. R. (2024). Alpha-Glucosidase Inhibitors. StatPearls. [Link]

  • Zhang, H., et al. (2022). Rapid Mining of Novel α-Glucosidase and Lipase Inhibitors from Streptomyces sp. HO1518 Using UPLC-QTOF-MS/MS. Molecules, 27(5), 1686. [Link]

  • Dia-Log. Alpha-Glucosidase Inhibitors: A Unique Approach to Managing Diabetes. [Link]

  • Serianni, A. S. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

  • Dr. Oracle. What is the mechanism of action of acarbose? [Link]

  • The London Diabetes Centre. Alpha-Glucosidase Inhibitors. [Link]

Sources

Technical Guide: Mechanism of Action of Acarviosin on Alpha-Amylase

[1]

Executive Summary

This guide provides a high-resolution analysis of Acarviosin , the pharmacophoric core of the antidiabetic drug acarbose and related acarviostatins. Unlike general overviews, this document dissects the transition-state mimicry mechanism that allows acarviosin to bind


1

Molecular Architecture: The Acarviosin Warhead

Acarviosin is not a standalone drug but the bioactive pseudo-disaccharide core responsible for the inhibitory potency of acarbose, amylostatin, and acarviostatins. Its structural efficacy relies on a specific deviation from natural substrate topology.

Structural Composition

Acarviosin consists of two distinct units linked by a non-hydrolyzable nitrogen bridge:

  • Valienamine Unit: An unsaturated cyclitol (cyclohexitol) that mimics the pyranose ring of glucose but possesses a C4-C5 double bond.

  • 4-Amino-4,6-dideoxy-D-glucose: A modified sugar moiety.[1]

The Critical Pharmacophore: The secondary amine linkage (–NH–) connecting these rings is the mechanistic pivot. Unlike the oxygen in a standard glycosidic bond, this nitrogen becomes protonated or interacts electrostatically within the active site, mimicking the charge distribution of the transition state.

Mechanistic Core: Transition State Mimicry[1][2]

The inhibition of

transition state analogy

The Oxocarbenium Ion Intermediate

During the hydrolysis of starch:

  • The enzyme distorts the substrate glucose ring at subsite -1 into a half-chair conformation .[1]

  • This distortion generates a planar, positively charged oxocarbenium ion intermediate.

  • The catalytic nucleophile (Asp197 in Human Pancreatic Amylase) attacks this cation.

Acarviosin Interference

Acarviosin hijacks this pathway through two features:

  • Conformational Mimicry: The unsaturated valienamine ring is naturally constrained in a half-chair conformation (

    
    ), structurally identical to the high-energy transition state of the substrate.
    
  • Electrostatic Mimicry: The bridging nitrogen atom, positioned between the valienamine and the amino-sugar, mimics the positive charge of the oxocarbenium ion. This "fake" positive charge stabilizes the complex via strong electrostatic interactions with the catalytic carboxylates (Asp300 and Glu233).

Pathway Visualization

The following diagram contrasts the natural hydrolytic pathway with the Acarviosin blockade.

Mechanismcluster_0Natural Substrate Hydrolysiscluster_1Acarviosin InhibitionSubstrateStarch (Substrate)TS_NaturalOxocarbenium Ion(Transition State)Substrate->TS_Natural  Distortion (Half-Chair)  ProductHydrolyzed OligosaccharidesTS_Natural->Product  Nucleophilic Attack  InhibitorAcarviosin CoreTS_Natural->Inhibitor Structural Mimicry ComplexEnzyme-Inhibitor Complex(Dead-End)Inhibitor->Complex  Binds Active Site  ResiduesCatalytic Residues:Asp197 (Nucleophile)Glu233 (Acid/Base)Asp300 (Stabilizer)Residues->TS_NaturalStabilizes (+)Residues->ComplexTighter Binding (Ki < Km)

Caption: Comparative pathway analysis showing how Acarviosin mimics the oxocarbenium transition state to form a stable, non-hydrolyzable complex.

Structural Dynamics & Crystallography

High-resolution X-ray crystallography (e.g., PDB ID: 1B2Y) confirms the binding mode of the acarviosin core within the active site cleft of Human Pancreatic

Residue-Level Interactions

The acarviosin moiety occupies subsites -1 and +1.[1] The binding is anchored by a network of hydrogen bonds and hydrophobic stacking:

Acarviosin FeatureInteracting Enzyme Residue (HPA)Interaction TypeFunction
Bridging Nitrogen Glu233 (OE1/OE2) & Asp300 (OD1) Hydrogen Bond / ElectrostaticMimics glycosidic oxygen; stabilizes "cationic" center.[1]
Valienamine Ring Tyr62 , Trp59 , Trp58 Hydrophobic StackingStabilizes the sugar ring within the cleft.
C2/C3 Hydroxyls Asp197 , His101 Hydrogen BondOrients the inhibitor; Asp197 is the catalytic nucleophile.
The "Induced Fit"

Binding of acarviosin induces a structural shift in the flexible loop (residues 304–309) of the enzyme.[2] This loop closes over the active site like a "lid," trapping the inhibitor and excluding water, which further increases the binding affinity.

Experimental Validation: Kinetic Assay Protocol

To quantify the efficacy of Acarviosin (or acarbose) derivatives, the DNS (3,5-Dinitrosalicylic Acid) Assay is the gold standard. It measures the reduction of reducing sugars released from starch.

Protocol Design Principles
  • Pre-incubation: Essential. Acarviosin is a competitive inhibitor, but equilibrium binding takes time. Omitting this step leads to underestimated inhibition (

    
     drift).[1]
    
  • Substrate Concentration: Must be maintained near

    
     to allow competitive kinetics to be observable.
    
  • Stopping Reagent: DNS stops the reaction by extreme pH shift and heat, simultaneously developing the colorimetric signal.

Step-by-Step Methodology

Reagents:

  • Buffer: 20 mM Sodium Phosphate, 6.7 mM NaCl, pH 6.9 (Physiological mimic).

  • Substrate: 1.0% (w/v) Soluble Starch (boiled and cooled).

  • Enzyme: Porcine/Human

    
    -Amylase (1-2 U/mL).[1]
    
  • Inhibitor: Acarviosin/Acarbose stock (serial dilutions).[1]

  • DNS Reagent: 1% 3,5-dinitrosalicylic acid, 30% Na-K Tartrate, 1.6% NaOH.[1]

Workflow:

  • Preparation: In 96-well plates or test tubes.

  • Pre-incubation: Mix 50

    
    L Enzyme  + 50 
    
    
    L Inhibitor
    . Incubate at 37°C for 10 minutes .
  • Initiation: Add 100

    
    L Starch Solution . Mix.
    
  • Reaction: Incubate at 37°C for 10 minutes (linear phase).

  • Termination: Add 200

    
    L DNS Reagent .
    
  • Development: Boil at 100°C for 10-15 minutes .

  • Measurement: Cool to RT. Dilute with 900

    
    L 
    
    
    . Read Absorbance at 540 nm .[3][4][5][6]
Experimental Workflow Diagram

ProtocolStep11. Pre-Incubation(Enzyme + Inhibitor)37°C, 10 minStep22. Substrate Addition(+ Starch)Step1->Step2Step33. Enzymatic ReactionHydrolysis of alpha-1,4 bonds37°C, 10 minStep2->Step3Step44. Termination & Labeling(+ DNS Reagent)Step3->Step4Step55. Color DevelopmentBoil 100°C, 15 min(Redox Reaction)Step4->Step5Step66. QuantitationAbsorbance @ 540nmStep5->Step6CheckControl: No InhibitorBlank: No EnzymeCheck->Step6Baseline

Caption: Validated DNS assay workflow for determining IC50 values of alpha-amylase inhibitors.

Comparative Potency & Therapeutic Implications[1][9]

While acarbose is the clinical standard, research into Acarviostatins (oligosaccharides containing the acarviosin core) reveals that chain length and specific linkages dramatically alter potency.

Data Summary: Inhibition Constants ( )
InhibitorStructureEnzyme Target

(

M)
Potency Factor
Acarbose Acarviosin + MaltosePPA0.80 - 2.21x (Baseline)
Acarviostatin III03 Acarviosin-Acarviosin-GlucosePPA0.008 ~100-250x
Isoacarbose Acarviosin + Glucose (

-1,[1]6)
HPA13.00.06x (Weaker)

Analysis: The data indicates that the acarviosin core is necessary but not solely sufficient for maximal potency. Extended sugar chains (as seen in Acarviostatin III03) interact with auxiliary subsites (-2, -3, +2, +3), stabilizing the binding further.[1] However, the acarviosin unit remains the anchor ; without it, affinity drops by orders of magnitude.

References

  • Nahoum, V., et al. (2000).[1] Crystal structures of human pancreatic alpha-amylase in complex with carbohydrate and proteinaceous inhibitors.[1][7][8] Biochemical Journal.

  • Qin, S., et al. (2008).[1] Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase.[1][9] Carbohydrate Research.[9][10]

  • Yoon, S.H.[1] & Robyt, J.F. (2003).[1][11] Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues.[1][12] Carbohydrate Research.[9][10]

  • Brayer, G.D., et al. (2000).[1] The structure of human pancreatic alpha-amylase at 1.8 A resolution and comparisons with related enzymes. Protein Science.[13]

  • BenchChem Protocols. (2025). In Vitro α-Amylase Inhibition Assay Protocol.

De Novo Biosynthesis of the Acarviosin Pharmacophore in Actinoplanes sp. SE50/110: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acarviosin Biosynthesis Pathway in Actinoplanes species Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acarviosin is the core pseudodisaccharide pharmacophore of acarbose, a potent


-glucosidase inhibitor widely used in the management of Type 2 Diabetes Mellitus (T2DM). While acarbose is the final secreted product of Actinoplanes sp.[1] SE50/110, the therapeutic efficacy resides entirely within the acarviosin moiety—specifically the nitrogen-linked union of a C7-cyclitol (valienol) and a 4-amino-4,6-dideoxy-D-glucose.

This guide deconstructs the biosynthetic logic of the acb gene cluster, detailing the enzymatic assembly of the acarviosin core. Unlike earlier models suggesting a linear pathway, recent structural and kinetic data indicate a convergent assembly where the "acarviosin" linkage is formed via a late-stage enzymatic coupling. This document provides the most current mechanistic understanding, validated experimental protocols for metabolite analysis, and rational engineering targets for yield optimization.

The acb Gene Cluster Architecture

The biosynthesis of acarbose is encoded by the acb gene cluster, a ~35 kb region in the Actinoplanes sp.[2] SE50/110 genome containing approximately 22 genes.[1][2] These genes are organized into functional blocks responsible for the synthesis of the two structural halves of the molecule and their subsequent assembly.

Functional Categorization of Key acb Genes
GeneEnzyme FunctionPathway Role
acbC 2-epi-5-epi-valiolone synthaseCommitted Step: Cyclization of Sedoheptulose-7-phosphate (S7P).
acbM 5-epi-valiolone dehydrataseDehydration of the cyclitol intermediate.
acbL Cyclitol dehydratase/AminotransferaseModification of valienone intermediates.
acbA Valienol-1-kinasePhosphorylation of the cyclitol moiety.
acbB dTDP-glucose 4,6-dehydrataseSynthesis of the sugar nucleotide precursor.[3]
acbV dTDP-4-keto-6-deoxy-glucose aminotransferaseIntroduction of the amine group to the glucose moiety.
acbI GlycosyltransferaseCouples dTDP-4-amino-sugar to maltose (acceptor).[4]
acbS PseudoglycosyltransferaseCritical Step: Forms the C-N bond between the cyclitol and the sugar chain.
acbK Acarbose-7-phosphotransferaseIntracellular phosphorylation for self-resistance/retention.[1]
cadC Transcriptional ActivatorPositive regulator of the acb cluster.

The Biochemical Pathway: Convergent Assembly

The biosynthesis of the acarviosin core is not a single linear chain but the convergence of two distinct metabolic branches: the C7-Cyclitol Branch (derived from the Pentose Phosphate Pathway) and the Amino-Sugar Branch (derived from glycolysis/nucleotide sugars).

Branch A: The C7-Cyclitol "Warhead" (Valienol moiety)

The unique biological activity of acarviosin stems from the unsaturated C7-cyclitol, which mimics the transition state of glucosidase hydrolysis.

  • Cyclization: The pathway initiates with AcbC , a cyclase homologous to dehydroquinate synthase. It converts Sedoheptulose-7-phosphate (S7P) into 2-epi-5-epi-valiolone . This is the committed step.

  • Isomerization & Dehydration: AcbM and AcbO (epimerase) catalyze the conversion to valienone .

  • Activation: The intermediate is phosphorylated by AcbA (kinase) and further processed to GDP-valienol (or Valienol-7-phosphate), creating an activated donor for the final coupling.

Branch B: The 4-Amino-Sugar Scaffold
  • Activation: Glucose-1-phosphate is activated to dTDP-Glucose .

  • Dehydration: AcbB converts this to dTDP-4-keto-6-deoxy-D-glucose .

  • Transamination: AcbV introduces the nitrogen atom, yielding dTDP-4-amino-4,6-dideoxy-D-glucose .

Convergence: The "Pseudo-Glycosidic" Bond Formation

Contrary to older hypotheses, the "acarviosin" unit is not synthesized as a free disaccharide.

  • Sugar Elongation: The glycosyltransferase AcbI transfers the 4-amino-sugar moiety from dTDP to a maltose acceptor, forming a trisaccharide intermediate.

  • The "Acarviosin" Coupling: The pseudoglycosyltransferase AcbS catalyzes the condensation of the activated GDP-valienol (Branch A) with the amino-trisaccharide (Branch B).

    • Mechanism:[5][6][7][8][9][10] This forms the critical C-N bond (the pseudo-glycosidic linkage) between the cyclitol and the amino sugar.

    • Result: The formation of the full acarbose structure (often as acarbose-7-phosphate intracellularly).

Pathway Visualization

The following diagram illustrates the convergent flow of metabolites leading to the acarviosin core.

AcarviosinBiosynthesis cluster_cyclitol C7-Cyclitol Branch cluster_sugar Amino-Sugar Branch S7P Sedoheptulose-7-P EEV 2-epi-5-epi-valiolone S7P->EEV AcbC (Cyclase) Valienone Valienone EEV->Valienone AcbM/O GDP_Val GDP-Valienol (Activated Cyclitol) Valienone->GDP_Val AcbA/L/R (Kinase/Activation) Acarbose Acarbose (Contains Acarviosin Core) GDP_Val->Acarbose AcbS (C-N Coupling) G1P Glucose-1-P dTDP_Glc dTDP-Glucose G1P->dTDP_Glc dTDP_Keto dTDP-4-keto-6-deoxy-Glc dTDP_Glc->dTDP_Keto AcbB dTDP_Amino dTDP-4-amino-4,6-dideoxy-Glc dTDP_Keto->dTDP_Amino AcbV (Transaminase) TriSacc Amino-Trisaccharide (Intermediate) dTDP_Amino->TriSacc AcbI (Glycosyltransferase) Maltose Maltose (Acceptor) Maltose->TriSacc TriSacc->Acarbose

Figure 1: Convergent biosynthesis of acarbose in Actinoplanes sp. SE50/110. The critical C-N bond forming the acarviosin pharmacophore is catalyzed by AcbS in the final assembly step.

Regulatory Mechanisms

Understanding the regulation of the acb cluster is essential for strain engineering.

  • CadC (Activator): A pathway-specific transcriptional activator located within the acb cluster. Deletion of cadC abolishes acarbose production, while overexpression significantly enhances yield. It binds to promoter regions upstream of acbB and acbV.

  • AcrC (Repressor): A TetR-family regulator that represses the expression of acarbose modification genes (like acbE), preventing premature degradation or modification of the product.

  • Carbon Source Control: Maltose acts as an inducer for the pathway, while glucose often exerts carbon catabolite repression (CCR), downregulating acb gene expression.

Experimental Protocols: Metabolite Analysis

To validate the pathway or assess engineered strains, robust extraction and detection of intracellular intermediates (like valienamine or acarbose-7-P) are required.

Protocol: Intracellular Metabolite Extraction & LC-MS Analysis

Objective: Quantification of acarbose and biosynthetic intermediates (e.g., valienone, valienamine).[11]

Step 1: Quenching and Extraction

  • Harvest 5 mL of Actinoplanes culture during the exponential phase (approx. 72h).

  • Rapid Quenching: Immediately mix with 10 mL of 60% (v/v) cold methanol (-40°C) to stop enzymatic activity.

  • Centrifuge at 4,000 x g for 10 min at -10°C. Discard supernatant (unless analyzing secreted acarbose).

  • Resuspend the cell pellet in 1 mL of extraction solvent (Methanol:Acetonitrile:Water, 40:40:20).

  • Perform 3 cycles of freeze-thaw (liquid nitrogen / 37°C water bath) to lyse cells.

  • Centrifuge at 15,000 x g for 15 min at 4°C. Collect the supernatant.

Step 2: LC-MS/MS Configuration

  • Instrument: Agilent 1290 Infinity II LC coupled to a Q-TOF or Triple Quad MS.

  • Column: HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is critical for polar sugar/cyclitol retention.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 90% B

    • 2-10 min: Linear gradient to 60% B

    • 10-12 min: Hold 60% B

    • 12-15 min: Re-equilibrate 90% B.

Step 3: Data Validation

  • Transitions (MRM):

    • Acarbose: m/z 646.2

      
       304.1 (loss of maltose, detecting the acarviosin core).
      
    • Valienamine (Standard): m/z 192.1

      
       174.1.
      
  • Quantification: Use an internal standard (e.g.,

    
    C-labeled acarbose or voglibose) to normalize extraction efficiency.
    

Bioengineering Applications

For drug development professionals aiming to increase titer or create novel derivatives:

  • Overcoming the Bottleneck: The AcbC (cyclase) step is often rate-limiting. Overexpression of acbC using a constitutive promoter (e.g., ermEp*) has been shown to increase the pool of C7-cyclitols.

  • Modulating the Coupling: The AcbS enzyme controls the final assembly. Engineering AcbS specificity can allow for the incorporation of alternative sugar acceptors, potentially creating "pseudo-acarbose" variants with different inhibition profiles (e.g., against amylase vs. glucosidase).

  • CRISPRi Silencing: Use the pSETT4i integrative vector to screen for negative regulators. Targeting repressors or competing pathways (like the validamycin shunt) can redirect flux toward acarbose.

References

  • Tsunoda, T., et al. (2022). Complete biosynthetic pathway to the antidiabetic drug acarbose.[1] Nature Communications, 13, 3455.[4] [Link][4]

  • Stratmann, A., et al. (1999). The acb gene cluster of Actinoplanes sp. strain SE50/110.[1][2][12] Molecular Microbiology, 33(6), 1135-1144. [Link]

  • Wolf, T., et al. (2017). The 4-alpha-glucanotransferase AcbQ is involved in acarbose modification in Actinoplanes sp.[1] SE50/110. Microorganisms, 11(3), 848. [Link][1]

  • Mahmud, T. (2009). The C7N aminocyclitol family of natural products. Natural Product Reports, 26(2), 261-273. [Link]

  • Gren, T., et al. (2019). Genetic engineering of Actinoplanes sp. SE50/110 for improved acarbose production.[2][12] Metabolic Engineering, 54, 155-165. [Link]

Sources

Preliminary Studies on Acarviosin-Containing Oligosaccharides: From Discovery to Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Potent Glycosidase Inhibitors

The management of type 2 diabetes mellitus (T2DM) remains a critical challenge in global health, with a significant focus on controlling postprandial hyperglycemia. Among the therapeutic strategies, the inhibition of intestinal α-glucosidases and α-amylases stands out as a proven method to delay carbohydrate digestion and subsequent glucose absorption.[1][2] Acarviosin-containing oligosaccharides (ACOs) represent a class of highly potent microbial-derived inhibitors that have been pivotal in this field. Acarbose, the first clinically approved α-amylase inhibitor, is a well-known member of this family, but it is merely the progenitor of a diverse group of natural products with potentially superior activities.[3][4]

This guide provides a technical framework for the preliminary investigation of novel ACOs. It is designed for researchers in natural product discovery, medicinal chemistry, and drug development. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating system of protocols and analysis. Our journey will cover the foundational chemistry of the acarviosin core, a comprehensive workflow from microbial culture to purified compounds, state-of-the-art techniques for structural elucidation, and robust methods for bioactivity assessment.

Chapter 1: The Acarviosin Core: A Privileged Scaffold for Enzyme Inhibition

The remarkable inhibitory power of ACOs stems from their unique core structure, the acarviosin moiety. This unit is a pseudodisaccharide, meaning it mimics a natural disaccharide substrate but possesses structural modifications that render it a highly effective inhibitor.

Acarviosin is composed of two key components: a cyclohexitol unit (an unsaturated carbocyclic sugar mimic) and a 4-amino-4,6-dideoxy-D-glucopyranose unit.[5] The critical feature is the secondary amine linkage between these two parts. This nitrogen atom, which replaces the typical oxygen of a glycosidic bond, is protonated at physiological pH. This positive charge allows for a much stronger electrostatic interaction with the carboxylate residues in the active site of glycosidase enzymes, such as α-amylase.[5] This enhanced binding affinity makes acarviosin-based compounds one to three orders of magnitude more effective than their non-nitrogenous counterparts.[3]

The diversity within the ACO family arises from the number of repeating acarviosin-glucose cores and the number of additional glucose units attached to the non-reducing or reducing ends.[6] This structural variation significantly impacts the inhibitory potency and specificity. For instance, acarviostatin III03, which contains three acarviosin-glucose moieties, is approximately 260 times more potent as an α-amylase inhibitor than acarbose.[3][7]

Caption: Core chemical structure of the acarviosin moiety.

Chapter 2: A Workflow for the Discovery and Isolation of Novel ACOs

The identification of new ACOs begins with a systematic screening and purification process, typically targeting microorganisms known for producing diverse secondary metabolites, such as those from the order Actinomycetales (Streptomyces sp.).[4][8] The following workflow provides a robust pathway from microbial culture to isolated compounds ready for characterization.

cluster_discovery Discovery & Isolation Workflow cluster_purification Purification Cascade culture 1. Microbial Fermentation (e.g., Streptomyces sp.) harvest 2. Harvest & Centrifugation (Separate biomass from supernatant) culture->harvest extract 3. Crude Extract Preparation (From culture filtrate) harvest->extract ion_exchange 4a. Cation Exchange Chromatography (Captures positively charged ACOs) extract->ion_exchange desalt 4b. Desalting / Size Exclusion (Removes salts, separates by size) ion_exchange->desalt hplc 4c. Preparative RP-HPLC (High-resolution separation) desalt->hplc pure 5. Pure ACO Fractions hplc->pure

Caption: High-level workflow for ACO discovery and purification.

Experimental Protocol 1: Microbial Fermentation and Extraction

This protocol describes a general method for the production and extraction of ACOs from a Streptomyces strain.

  • 1. Inoculum Preparation:

    • a. Aseptically transfer a loopful of a mature Streptomyces sp. culture from an agar plate to a 50 mL flask containing 10 mL of seed medium (e.g., Tryptic Soy Broth).

    • b. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm) until good growth is observed.

  • 2. Production Culture:

    • a. Transfer the seed culture (5% v/v) into a 2 L flask containing 500 mL of production medium (e.g., a starch- and amino acid-rich medium to induce secondary metabolite production).

    • b. Incubate the production culture for 5-7 days at 28-30°C with shaking (200 rpm).

  • 3. Harvest and Extraction:

    • a. Transfer the culture broth to centrifuge tubes and centrifuge at 8,000 x g for 20 minutes to pellet the mycelia.

    • b. Carefully decant the supernatant (culture filtrate), which contains the secreted ACOs.

    • c. Filter the supernatant through a 0.45 µm filter to remove any remaining cellular debris. This filtered supernatant is the crude extract ready for purification.

Experimental Protocol 2: Purification Cascade for ACOs

This multi-step process leverages the chemical properties of ACOs to achieve high purity.

  • 1. Cation Exchange Chromatography (Capture Step):

    • Rationale: The amino group in the acarviosin core is positively charged at neutral or slightly acidic pH, allowing for efficient capture on a strong cation exchange resin.

    • a. Equilibrate a strong cation exchange column (e.g., Dowex 50WX8) with an appropriate buffer (e.g., 20 mM sodium acetate, pH 5.0).

    • b. Load the crude extract onto the column.

    • c. Wash the column extensively with the equilibration buffer to remove neutral and anionic compounds.

    • d. Elute the bound ACOs using a step or linear gradient of increasing pH or ionic strength (e.g., 0.1 to 2.0 M ammonium hydroxide).

    • e. Collect fractions and test for α-amylase inhibitory activity (see Chapter 4) to identify ACO-containing fractions.

  • 2. Size Exclusion Chromatography (Polishing Step):

    • Rationale: This step desalinates the active fractions and separates the oligosaccharides based on their hydrodynamic volume.

    • a. Pool the active fractions from the ion exchange step and concentrate them under reduced pressure.

    • b. Load the concentrated sample onto a size exclusion column (e.g., Sephadex G-25) equilibrated with deionized water or a volatile buffer (e.g., 50 mM ammonium bicarbonate).

    • c. Elute with the same buffer and collect fractions. The ACOs will typically elute after the void volume and before the salt peak.

  • 3. Preparative Reversed-Phase HPLC (Final Purification):

    • Rationale: Provides high-resolution separation of structurally similar ACOs based on slight differences in polarity.

    • a. Further concentrate the active, desalted fractions.

    • b. Inject the sample onto a preparative C18 HPLC column.

    • c. Elute using a shallow gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • d. Monitor the elution profile with a UV detector (approx. 210 nm) and/or an evaporative light scattering detector (ELSD) and collect peaks corresponding to pure compounds.

Chapter 3: High-Confidence Structural Elucidation

Once pure compounds are isolated, determining their structure is paramount. For ACOs, a combination of mass spectrometry and NMR spectroscopy provides definitive identification.[7]

Mass Spectrometry for Sequencing

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is an indispensable tool for the preliminary identification and sequencing of ACOs.[8] Due to their characteristic fragmentation patterns, an extensive MS study can often discriminate the structures of these aminooligosaccharides.[6] Protonated oligosaccharides typically fragment at the glycosidic bonds, producing a series of b and y fragment ions. The mass difference between consecutive ions in a series corresponds to a specific sugar residue, allowing the sequence to be pieced together.[6][8]

cluster_ms MS/MS Fragmentation Logic for an ACO cluster_fragments Collision-Induced Dissociation parent Parent Ion [M+H]+ b_ions b-ions (Non-reducing end fragments) parent->b_ions Cleavage y_ions y-ions (Reducing end fragments) parent->y_ions Cleavage sequence Reconstruct Sequence (Mass differences reveal sugar identities) b_ions->sequence y_ions->sequence

Caption: Logic of ACO sequencing via tandem mass spectrometry.

Experimental Protocol 3: Preliminary Identification by ESI-MS/MS
  • 1. Sample Preparation:

    • a. Dissolve a small amount (approx. 10-50 µg) of the purified ACO in a 50:50 solution of acetonitrile:water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • 2. Mass Spectrometer Setup:

    • a. Infuse the sample directly or via LC-MS into an ESI-equipped mass spectrometer.

    • b. Operate the instrument in positive ion mode.

    • c. Perform a full scan (MS1) to identify the protonated molecular ion [M+H]⁺ of the putative ACO.

  • 3. Tandem MS (MS/MS) Analysis:

    • a. Select the [M+H]⁺ ion identified in the MS1 scan as the precursor ion for fragmentation.

    • b. Apply collision-induced dissociation (CID) energy to fragment the precursor ion.

    • c. Acquire the product ion spectrum (MS2), which shows the resulting b and y fragment ions.

  • 4. Data Interpretation:

    • a. Analyze the mass differences between the major peaks in the MS2 spectrum.

    • b. Compare these mass differences to the known masses of monosaccharide residues (e.g., glucose: 162.05 Da, acarviosin core: ~335.16 Da).

    • c. Systematically map the fragment ions to reconstruct the oligosaccharide sequence.

Chapter 4: Quantitative Assessment of Bioactivity

The primary biological function of ACOs is the inhibition of α-amylase and α-glucosidase. A quantitative in vitro assay is essential for determining the potency of newly discovered compounds.

Mechanism of α-Amylase Inhibition

ACOs act as competitive or mixed-noncompetitive inhibitors.[7][9] They bind to the active site of α-amylase, an enzyme that hydrolyzes the α-(1,4)-glycosidic bonds in starch to produce smaller oligosaccharides.[9] By blocking the active site, ACOs prevent the breakdown of dietary starch, thereby reducing the rate of glucose release and absorption into the bloodstream.[2]

cluster_pathway Mechanism of Action starch Dietary Starch (Complex Carbohydrate) amylase α-Amylase starch->amylase oligos Oligosaccharides amylase->oligos glucosidase α-Glucosidase oligos->glucosidase glucose Glucose glucosidase->glucose absorption Bloodstream Absorption glucose->absorption aco Acarviosin-Containing Oligosaccharide (ACO) aco->amylase INHIBITS aco->glucosidase INHIBITS

Caption: Inhibition of carbohydrate digestion pathway by ACOs.

Experimental Protocol 4: In Vitro Porcine Pancreatic α-Amylase (PPA) Inhibition Assay
  • 1. Reagent Preparation:

    • a. Enzyme Solution: Prepare a solution of PPA in a suitable buffer (e.g., 20 mM sodium phosphate, 6.7 mM NaCl, pH 6.9).

    • b. Substrate Solution: Prepare a 1% (w/v) soluble starch solution in the same buffer. Heat gently to dissolve completely and cool to room temperature before use.

    • c. Inhibitor Solutions: Prepare a stock solution of the purified ACO in buffer and create a series of dilutions to test a range of concentrations.

    • d. Color Reagent: Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars.

  • 2. Assay Procedure:

    • a. In a microcentrifuge tube, add 50 µL of the PPA enzyme solution and 50 µL of an inhibitor dilution (or buffer for the control).

    • b. Pre-incubate the mixture at 37°C for 10 minutes.

    • c. Initiate the reaction by adding 50 µL of the starch substrate solution.

    • d. Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

    • e. Terminate the reaction by adding 100 µL of the DNS reagent.

    • f. Heat the tubes in a boiling water bath for 5-10 minutes to allow color development.

    • g. Cool the tubes to room temperature and add 800 µL of deionized water to dilute.

  • 3. Data Analysis:

    • a. Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

    • b. Create a standard curve using known concentrations of maltose to quantify the amount of reducing sugar produced.

    • c. Calculate the percentage of inhibition for each ACO concentration relative to the control without inhibitor.

    • d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative Inhibitory Potency

Summarizing quantitative data in a structured table allows for easy comparison of the potency of different ACOs.

CompoundTarget EnzymeInhibition TypeKᵢ (µM)Relative Potency (vs. Acarbose)
Acarbose Porcine Pancreatic α-Amylase (PPA)Competitive~2.081x
Acarviostatin III03 Porcine Pancreatic α-Amylase (PPA)Mixed Noncompetitive0.008[7]~260x
Acarviostatin IV03 Porcine Pancreatic α-Amylase (PPA)Mixed Noncompetitive0.033[7]~63x

Note: Kᵢ values can vary based on experimental conditions. The values presented are for comparative purposes.

Chapter 5: A Glimpse into Biosynthesis and Future Directions

The production of ACOs in actinomycetes is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), often referred to as the acb cluster.[10] Understanding this pathway is not only fundamentally important but also opens the door to bioengineering and the creation of novel, potentially more potent drug candidates.

The biosynthesis begins with precursors from primary metabolism. A key intermediate, dTDP-4-amino-4,6-dideoxy-D-glucose, is synthesized from glucose-1-phosphate via the action of a synthase, a dehydratase, and an aminotransferase.[11] This activated amino sugar is then coupled to the C7-cyclitol moiety by a specialized glycosyltransferase to form the core acarviosin structure.[11] Subsequent glycosyltransferases can then extend the chain by adding more glucose units.

cluster_biosynthesis Simplified ACO Biosynthesis cluster_path1 Amino Sugar Pathway cluster_path2 C7-Cyclitol Pathway g1p d-Glucose-1-P (Primary Metabolite) acbA AcbA (Synthase) g1p->acbA acbB AcbB (Dehydratase) acbA->acbB acbV AcbV (Aminotransferase) acbB->acbV amino_sugar dTDP-4-amino-4,6-dideoxy-d-glucose acbV->amino_sugar acbS AcbS (Glycosyltransferase) amino_sugar->acbS sedo Sedoheptulose-7-P cyclitol C7-Cyclitol Moiety sedo->cyclitol Multiple Steps cyclitol->acbS core Acarviosin Core acbS->core gt Other Glycosyltransferases core->gt aco Mature ACOs (e.g., Acarbose) gt->aco

Caption: Simplified biosynthetic pathway of ACOs.

The field of ACO research is moving towards the enzymatic modification of the acarbose scaffold to create derivatives with enhanced pharmacological properties.[12] For example, enzymes like AcbE from Actinoplanes sp. can catalyze the glycosylation of acarbose to produce new analogs, some of which exhibit significantly improved inhibitory activity against α-amylase.[12] This chemoenzymatic approach, combined with the ongoing discovery of novel ACOs from diverse microbial sources, ensures that these powerful natural products will remain at the forefront of metabolic disease research.

References

  • Geng, P., et al. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of α-amylase. Carbohydrate Research, 343(5), 882-892. [Link]

  • PubMed. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase. Carbohydrate Research. [Link]

  • Grokipedia. Acarviosin. [Link]

  • ResearchGate. (2001). The Biosynthesis and Metabolism of Acarbose in Actinoplanes sp. SE 50/110: A Progress Report. [Link]

  • Zhang, C. S., & Zhang, H. (2021). Microbial Oligosaccharides with Biomedical Applications. Marine Drugs, 19(7), 365. [Link]

  • Xiong, Z. Q., et al. (2018). Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518. Marine Drugs, 16(11), 415. [Link]

  • Al-Mula, T. H., et al. (2022). Acarbose May Function as a Competitive Exclusion Agent for the Producing Bacteria. ACS Chemical Biology, 17(8), 2206-2214. [Link]

  • Wikipedia. Acarviosin. [Link]

  • MDPI. (2018). Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518. [Link]

  • Johns Hopkins Diabetes Guide. (2019). Alpha Glucosidase Inhibitors. [Link]

  • LibreTexts Chemistry. Alpha-Glucosidase inhibitors. [Link]

  • Tadayyon, M., & Tavakoli, N. (2024). Alpha Glucosidase Inhibitors. StatPearls. [Link]

  • Wang, Y., et al. (2023). Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. Communications Biology, 6(1), 1-13. [Link]

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A Technical Guide to the Natural Diversity of Acarviosin Analogs: From Genome to Function

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acarviosin, the core C₇N-aminocyclitol-containing pseudodisaccharide of the clinically vital α-glucosidase inhibitor acarbose, represents a pivotal scaffold in the landscape of carbohydrate-mimetic drugs.[1][2][3] Nature, particularly within the actinomycetes, has produced a rich tapestry of acarviosin analogs, each with unique structural decorations and, consequently, modulated biological activities. This guide provides an in-depth exploration of this natural diversity, detailing the biosynthetic origins, modern discovery workflows, and functional characterization of these potent enzyme inhibitors. We will dissect the genetic blueprints that encode these molecules, outline robust experimental protocols for their isolation and analysis, and present a comparative overview of their inhibitory potencies, offering a technical resource for researchers in natural product chemistry, drug discovery, and metabolic engineering.

Introduction: The Acarviosin Core and Its Therapeutic Significance

Acarviosin is a pseudodisaccharide composed of a valienamine-like cyclitol linked via a secondary amine bridge to a 4-amino-4,6-dideoxy-D-glucopyranose unit.[1][4] This unique C-N linkage is the cornerstone of its biological activity. It mimics the transition state of the glycosidic bond cleavage catalyzed by α-glucosidases and α-amylases, allowing it to bind to the active sites of these enzymes with high affinity.[4][5] The most well-known member of this family is acarbose, a pseudotetrasaccharide produced by Actinoplanes sp. SE50/110, which features an acarviosin core extended by a maltose unit.[2][3] Clinically, acarbose is used to manage type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[3]

The therapeutic success of acarbose has spurred significant interest in discovering novel, naturally occurring analogs. The rationale is compelling: nature's combinatorial chemistry can yield derivatives with improved potency, altered enzyme specificity, or enhanced pharmacokinetic properties. Exploring this diversity is no longer a serendipitous endeavor but a targeted, science-driven process, leveraging advances in genomics and analytical chemistry.

Biosynthesis: The Genetic Blueprint for Diversity

The capacity to produce acarviosin and its analogs is encoded within a dedicated biosynthetic gene cluster (BGC), commonly referred to as the acb cluster.[2][6] Originally characterized in Actinoplanes sp. SE50/110, homologous clusters have since been identified in various other actinomycetes, such as Streptomyces species.[7][8] Understanding this genetic blueprint is fundamental to appreciating and harnessing the natural diversity of these compounds.

The biosynthesis can be conceptually divided into three key stages:

  • Cyclitol Core Formation: The pathway initiates from the primary metabolite sedoheptulose-7-phosphate. A series of enzymes, including a cyclase (AcbC), dehydratase, and aminotransferase, constructs the valienamine-like C₇N cyclitol core.[9][10]

  • Amino-Sugar Synthesis: Concurrently, glucose-1-phosphate is converted into the activated sugar nucleotide dTDP-4-amino-4,6-dideoxy-D-glucose. This involves a suite of enzymes responsible for deoxygenation and amination.

  • Assembly and Tailoring: The crucial C-N bond formation between the cyclitol and the amino-sugar is catalyzed by a specialized enzyme, a pseudo-glycosyltransferase (AcbS).[10] Subsequent glycosyltransferases (GTs) within the cluster then attach additional sugar moieties to create the final oligosaccharide structures. It is the variation in the activity and substrate specificity of these "tailoring" GTs that generates much of the natural diversity observed in acarviosin analogs.

The expression of the acb gene cluster is often tightly regulated and linked to the growth phase of the producing organism, with peak production typically occurring before the stationary phase.[7][11]

Acarviosin_Biosynthesis_Pathway cluster_primary Primary Metabolism cluster_biosynthesis Acarviosin BGC (acb cluster) cluster_cyclitol Cyclitol Pathway cluster_aminosugar Amino-Sugar Pathway cluster_assembly Assembly & Tailoring S7P Sedoheptulose-7-Phosphate AcbC AcbC (Cyclase) S7P->AcbC acb genes G1P Glucose-1-Phosphate dTDP_Glucose dTDP-Glucose G1P->dTDP_Glucose acb genes Cyclitol_Intermediates Cyclitol Intermediates AcbC->Cyclitol_Intermediates Valienamine_Core Valienamine Core Cyclitol_Intermediates->Valienamine_Core AcbS AcbS (Pseudo-GT) Valienamine_Core->AcbS dTDP_AminoSugar dTDP-4-amino-4,6- dideoxy-D-glucose dTDP_Glucose->dTDP_AminoSugar dTDP_AminoSugar->AcbS Acarviosin Acarviosin Core AcbS->Acarviosin Acb_GTs Acb GTs (Tailoring) Acarviosin->Acb_GTs Sugar donors (e.g., UDP-Glucose) Analogs Acarbose & Analogs Acb_GTs->Analogs

Core biosynthetic pathway for Acarviosin analogs.

Discovery and Isolation of Novel Analogs

The search for new acarviosin analogs has evolved from traditional bioactivity-guided screening to more targeted, genomics-informed approaches.[12][13]

Genome Mining for Producer Strains

The conserved nature of key biosynthetic genes, particularly the sedoheptulose-7-phosphate cyclase (acbC), makes them excellent probes for genome mining.[9][14] By searching sequenced microbial genomes for homologs of these query genes, researchers can identify putative BGCs for acarviosin-type compounds before any chemical analysis is performed.[15][16] This in silico approach rapidly pinpoints promising producer strains for further investigation.

Discovery_Workflow Start Hypothesis: Find new acarviosin analogs Query Query Sequence (e.g., AcbC protein) Start->Query GenomeMining Genome Mining (e.g., BLAST, antiSMASH) BGC_ID Identify Putative BGCs in Genomes GenomeMining->BGC_ID Query->GenomeMining Strain_Selection Select Producer Strain(s) BGC_ID->Strain_Selection Cultivation Cultivation & Fermentation (OSMAC approach) Strain_Selection->Cultivation Extraction Crude Extract Preparation Cultivation->Extraction Screening Bioactivity Screening (α-glucosidase assay) Extraction->Screening Active_Hit Identify Active Extract(s) Screening->Active_Hit Purification Fractionation & Purification (HPLC, IEX) Active_Hit->Purification Structure_Elucidation Structure Elucidation (MS, NMR) Purification->Structure_Elucidation End Novel Acarviosin Analog Characterized Structure_Elucidation->End

Modern workflow for the discovery of natural products.
Experimental Protocol: Cultivation and Extraction

Once a candidate strain is selected, the next challenge is to induce the expression of the often-cryptic BGC. The "One Strain, Many Compounds" (OSMAC) approach is a field-proven strategy.[15]

  • Cultivation: Inoculate the selected actinomycete strain into multiple production media with varying carbon and nitrogen sources (e.g., R2YE broth, starch-based media).[17] Incubate cultures under different conditions (e.g., temperature, agitation speed) for 7-14 days. This systematic variation can trigger the expression of different BGCs.

  • Harvesting: Separate the culture broth from the mycelial biomass via centrifugation. The target compounds are typically secreted into the supernatant.

  • Extraction:

    • Adjust the pH of the supernatant to ~7.0.

    • Apply the supernatant to a strong cation exchange (SCX) resin column. The basic amine group of the acarviosin core will bind to the resin.

    • Wash the column with deionized water to remove unbound neutral and acidic compounds.

    • Elute the bound aminooligosaccharides using a basic solution, such as 0.5 M aqueous ammonia.

    • Lyophilize the eluate to yield a crude, enriched extract.

Structural Characterization and Functional Analysis

Purification and Structure Elucidation

The crude extract is a complex mixture requiring further purification, typically by High-Performance Liquid Chromatography (HPLC).

  • Fractionation: Employ reversed-phase HPLC to separate components based on polarity.

  • Purification: Use a combination of ion-exchange and gel-filtration chromatography to isolate pure compounds.[18]

  • Structure Determination: The structures of isolated compounds are determined using a combination of:

    • High-Resolution Mass Spectrometry (HR-MS): To determine the exact mass and molecular formula.[19]

    • Tandem MS (MS/MS): To identify fragmentation patterns characteristic of the acarviosin core.[20]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguously determining the connectivity and stereochemistry of the molecule.[18][20]

Experimental Protocol: α-Glucosidase Inhibition Assay

The primary biological activity of acarviosin analogs is their ability to inhibit α-glucosidases. A standard colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate is a reliable method for quantification.

  • Reagent Preparation:

    • Enzyme solution: Prepare a solution of α-glucosidase (from baker's yeast or porcine intestinal acetone powders) in phosphate buffer (e.g., 100 mM, pH 6.8).

    • Substrate solution: Prepare a solution of pNPG in the same phosphate buffer.

    • Inhibitor solutions: Prepare serial dilutions of the purified analog and a positive control (acarbose) in the buffer.

    • Stop solution: 0.2 M sodium carbonate solution.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of phosphate buffer, 10 µL of the inhibitor solution (or buffer for control), and 20 µL of the enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the stop solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The Spectrum of Natural Diversity and Potency

Decades of research have unveiled a fascinating array of acarviosin analogs, primarily from Streptomyces species.[21] These analogs differ mainly in the length and composition of the oligosaccharide chain attached to the acarviosin core. This structural variation has a profound impact on inhibitory activity.

Compound Name Producing Organism Core Structure Inhibitory Activity (IC₅₀ or Kᵢ) Reference
Acarbose Actinoplanes sp. SE50/110Acarviosin-(glucose)₂IC₅₀ (porcine α-amylase) ≈ 2.1 µM[20]
Acarviostatin I03 Streptomyces coelicoflavus ZG0656Acarviosin-(glucose)Potent α-amylase inhibitor[20]
Acarviostatin II03 Streptomyces coelicoflavus ZG0656(Acarviosin-glucose)₂Potent α-amylase inhibitor[20]
Acarviostatin III03 Streptomyces coelicoflavus ZG0656(Acarviosin-glucose)₃Kᵢ (porcine α-amylase) = 0.008 µM[20]
Acarviostatin IV03 Streptomyces coelicoflavus ZG0656(Acarviosin-glucose)₄Kᵢ (porcine α-amylase) = 0.033 µM[20]
Isovalertatins Streptomyces luteogriseusAcarviosin core with acyl groupsα-amylase inhibitors[1]
Acarstatins A & B Actinoplanes sp. (enzymatic mod.)Acarbose + maltose/maltotriose1500x more potent than acarbose[18]

Note: IC₅₀ and Kᵢ values can vary significantly depending on the specific enzyme source and assay conditions.

A striking trend emerges from this data: oligomerization of the acarviosin-glucose unit can dramatically increase potency. Acarviostatin III03, with three repeating units, is the most potent α-amylase inhibitor discovered to date, with a Kᵢ value approximately 260 times lower than that of acarbose.[20] This suggests that the extended oligosaccharide chain makes additional favorable contacts within the enzyme's active site. Furthermore, enzymatic modification of acarbose can yield derivatives like acarstatins with over 1000-fold greater inhibitory activity against human salivary α-amylase.[18]

Future Perspectives

The exploration of acarviosin analog diversity is far from complete. The convergence of genome mining, synthetic biology, and advanced analytical techniques will continue to uncover novel structures with potentially superior therapeutic profiles.[13] Key future directions include:

  • Deep Genome Mining: Probing the vast, uncultured microbial diversity for novel acb-like BGCs.

  • Heterologous Expression: Activating silent or cryptic BGCs identified through genome mining by expressing them in a genetically tractable host strain.

  • Enzymatic and Chemoenzymatic Synthesis: Using tailoring enzymes from different BGCs to create novel, "unnatural" analogs that combine favorable structural features.[18]

  • Expanded Bioactivity Screening: Testing novel analogs against a wider range of glycosidases to discover new therapeutic applications beyond diabetes, such as antiviral or anticancer agents.

By continuing to decode nature's biosynthetic logic, the scientific community is poised to expand the arsenal of acarviosin-based therapeutics, providing new solutions for metabolic diseases and beyond.

References

  • Al-Mestarihi, A., et al. (2021). Genome mining methods to discover bioactive natural products. PMC. Available at: [Link]

  • Baltz, R. H. (2014). Microbial genome mining for accelerated natural products discovery: is a renaissance in the making? Journal of Industrial Microbiology and Biotechnology. Available at: [Link]

  • Chen, Y., et al. (2024). Recent advances in genome mining and synthetic biology for discovery and biosynthesis of natural products. Taylor & Francis Online. Available at: [Link]

  • Gessner, A., et al. (2020). Genome Mining as New Challenge in Natural Products Discovery. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2023). Machine Learning-Enabled Genome Mining and Bioactivity Prediction of Natural Products. ACS Synthetic Biology. Available at: [Link]

  • Hyun, C.-G., et al. (2005). Molecular Detection of α-Glucosidase Inhibitor-producing Actinomycetes. Journal of Microbiology. Available at: [Link]

  • Li, Y., et al. (2023). α-Glucosidase Inhibitors from Two Mangrove-Derived Actinomycetes. MDPI. Available at: [Link]

  • Sivakumar, T., & Sivasankari, S. (2012). Isolation and screening of α-glucosidase enzyme inhibitor producing marine actinobacteria. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Wang, R., et al. (2022). Metabolites extracted from microorganisms as potential inhibitors of glycosidases (α-glucosidase and α-amylase): A review. Frontiers in Microbiology. Available at: [Link]

  • Li, Y., et al. (2023). α-Glucosidase Inhibitors from Two Mangrove-Derived Actinomycetes. PubMed. Available at: [Link]

  • Bednarz, A., et al. (2020). The expression of the acarbose biosynthesis gene cluster in Actinoplanes sp. SE50/110 is dependent on the growth phase. PMC. Available at: [Link]

  • Wikipedia contributors. (2023). Acarviosin. Wikipedia. Available at: [Link]

  • Wehmeier, U. F. (2006). The Biosynthesis and Metabolism of Acarbose in Actinoplanes sp. SE 50/110: A Progress Report. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2024). Acarbose. Wikipedia. Available at: [Link]

  • Tan, G.-Y., et al. (2022). Complete biosynthetic pathway to the antidiabetic drug acarbose. ResearchGate. Available at: [Link]

  • Zhang, G., et al. (2017). The deduced functions of the acarviostatins biosynthetic genes in S. coelicoflavus ZG0656. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity. PMC. Available at: [Link]

  • Unknown author. (n.d.). Structures of acarbose, acarviosin, and marketed products 47 (miglitol)... ResearchGate. Available at: [Link]

  • Payan, F. (2017). Study of the inhibition of four alpha amylases by acarbose and its 4 IV-α-maltohexaosyl and 4IV-α-maltododecaosyl analogues. ResearchGate. Available at: [Link]

  • Bednarz, A., et al. (2020). The expression of the acarbose biosynthesis gene cluster in Actinoplanes sp. SE50/110 is dependent on the growth phase. PubMed. Available at: [Link]

  • Geng, P., et al. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase. PubMed. Available at: [Link]

  • Geng, P., et al. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of α-amylase. ResearchGate. Available at: [Link]

  • Unknown author. (n.d.). Acarbose and its biosynthetic gene cluster. a Structures of acarbose and related metabolites. b Acarbose biosynthetic gene cluster (acb cluster) of Actinoplanes sp. SE50/110. ResearchGate. Available at: [Link]

  • Schneiker, S., et al. (2012). The complete genome sequence of the acarbose producer Actinoplanes sp. SE50/110. PMC. Available at: [Link]

  • Ogawa, S., & Suami, T. (2022). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. J-STAGE. Available at: [Link]

  • Zhang, G., et al. (2022). Rapid Mining of Novel α-Glucosidase and Lipase Inhibitors from Streptomyces sp. HO1518 Using UPLC-QTOF-MS/MS. PMC. Available at: [Link]

  • Ogawa, S., & Suami, T. (2022). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. J-STAGE. Available at: [Link]

Sources

The Acarviosin Scaffold: Engineering Next-Generation Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acarviosin, the pseudo-disaccharide core of the blockbuster anti-diabetic drug acarbose, represents a privileged scaffold in medicinal chemistry. Unlike simple iminosugars, acarviosin functions as a transition-state mimic that bridges the structural gap between substrate and high-energy intermediate. This guide details the mechanistic basis of acarviosin’s potency, outlines a self-validating chemo-enzymatic protocol for synthesizing novel derivatives, and analyzes its expanding utility beyond Type 2 Diabetes (T2D)—specifically as a pharmacological chaperone for Lysosomal Storage Disorders (LSDs).

Mechanistic Foundation: Transition State Mimicry

The potency of acarviosin (


) stems from its ability to mimic the oxocarbenium ion-like transition state of glycosidic hydrolysis. This is not merely steric blockage; it is electronic and conformational deception of the enzyme active site.
The "Warhead" Architecture

The scaffold consists of an unsaturated cyclitol (valienamine) linked via a secondary amine to a 4-amino-4-deoxy-D-quinovose.

  • Valienamine Ring: Adopts a half-chair (

    
     or 
    
    
    
    ) conformation. This planar distortion mimics the geometry of the glucosyl cation at the transition state.
  • N-Glycosidic Linkage: The bridging nitrogen becomes protonated within the active site (likely by the catalytic acid/base residue, e.g., Asp or Glu). This positive charge mimics the charge distribution of the oxocarbenium ion, creating an electrostatic anchor that is orders of magnitude tighter than the natural substrate (

    
     in the nanomolar range).
    
Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism where acarviosin occupies the -1 and +1 subsites of the glycosidase.

AcarviosinMechanism Enzyme Glycosidase (Active Site) TS_Complex Transition State (Oxocarbenium Ion) Enzyme->TS_Complex Catalysis Inhibitor_Complex E-I Complex (Protonated Nitrogen) Enzyme->Inhibitor_Complex Binding Substrate Natural Substrate (Starch/Glycogen) Substrate->TS_Complex Hydrolysis Acarviosin Acarviosin Core (Valienamine-Quinovose) Acarviosin->Inhibitor_Complex High Affinity (Ki < 1 µM) TS_Complex->Inhibitor_Complex Structural Mimicry (Half-Chair Conf.)

Figure 1: Mechanistic pathway showing Acarviosin hijacking the enzyme active site via Transition State (TS) mimicry.

Synthetic Protocols: Chemo-Enzymatic Transglycosylation

Total chemical synthesis of acarviosin derivatives is plagued by low yields due to the complexity of aminocyclitol stereochemistry. The industry standard—and the method recommended for research applications—is chemo-enzymatic synthesis . This approach utilizes bacterial transferases to "swap" the reducing end of acarbose with novel acceptors.

The Protocol: Acarviosyl Transfer

This protocol utilizes a maltogenic amylase (e.g., from Thermus sp. or Acinetobacter sp.) to transfer the acarviosinyl moiety from acarbose to a specific acceptor alcohol or sugar.

Reagents Required:

  • Donor: Acarbose (commercial grade).

  • Enzyme: Recombinant Maltogenic Amylase (ThMA) or Cyclomaltodextrinase (CDase).

  • Acceptor: Functionalized alcohol (e.g., 1-propanol, allyl alcohol) or sugar (e.g., glucose, maltose).

  • Buffer: 50 mM Sodium Phosphate (pH 6.0).

Step-by-Step Methodology:

  • Reaction Assembly:

    • Dissolve Acarbose (100 mM) and the Acceptor (e.g., 300 mM methyl-α-D-glucopyranoside) in 50 mM phosphate buffer (pH 6.0).

    • Note: A high molar ratio of acceptor to donor (3:1 or higher) is critical to drive the thermodynamic equilibrium toward the transfer product rather than hydrolysis (acarviosin + glucose).

  • Enzymatic Initiation:

    • Add ThMA (10 U/mL final concentration). Incubate at 60°C (for Thermus enzymes) or 37°C (for mesophilic enzymes).

    • Validation: Monitor the reaction via TLC (n-butanol:ethanol:water, 5:3:2). Look for the disappearance of acarbose (

      
      ) and appearance of the new glycoside (
      
      
      
      ).
  • Termination & Purification:

    • Boil the mixture for 10 minutes to denature the enzyme.

    • Centrifuge (10,000 x g, 10 min) to remove protein precipitate.

    • Fractionation: Apply supernatant to a Bio-Gel P-2 or Sephadex G-15 column. Elute with water.[1] The transglycosylated product (Acarviosin-Acceptor) will elute before the unreacted acceptor but after any polymerized byproducts.

  • Structural Confirmation:

    • Verify the

      
       linkage using 2D-NMR (HMBC). The shift of the anomeric proton on the quinovose unit confirms the new bond formation.
      
Synthesis Workflow Diagram

ChemoEnzymaticSynthesis Acarbose Donor: Acarbose (Pseudo-tetrasaccharide) Enzyme Cat: Maltogenic Amylase (Thermus sp.) Acarbose->Enzyme Acceptor Acceptor: R-OH (Sugar/Alcohol) Acceptor->Enzyme Transition Transglycosylation (Kinetic Control) Enzyme->Transition Product Product: Acarviosinyl-R (Novel Inhibitor) Transition->Product Major Product (High Acceptor Ratio) Byproduct Byproduct: Maltose/Glucose Transition->Byproduct Hydrolysis

Figure 2: Chemo-enzymatic workflow for generating novel acarviosin derivatives.

Structure-Activity Relationships (SAR)

Modifying the acarviosin core drastically alters selectivity between


-glucosidase (target for T2D and Pompe disease) and 

-amylase (digestive enzyme).
Key SAR Findings

Data below summarizes the inhibitory constants (


 or 

) of acarviosin derivatives against mammalian enzymes.
CompoundModificationTarget EnzymePotency (

)
Selectivity Shift
Acarbose Natural pseudo-tetrasaccharide

-Amylase

Broad Spectrum
Acarviosine-Glucose Removal of terminal glucose

-Glucosidase

Increased Glucosidase affinity
Acarviosinyl-1,9-en-Glc Allyl linkage at reducing endRat Intestinal

-Gluc

10-fold selectivity over amylase
N-Alkylated Acarviosin Alkylation of bridging N

-Glucosidases
VariableLoss of

-specificity

Interpretation:

  • Reducing End Modification: Attaching hydrophobic groups (e.g., allyl, propyl) to the C1 of the quinovose unit generally increases affinity for

    
    -glucosidases while decreasing affinity for 
    
    
    
    -amylase. This is crucial for reducing gastrointestinal side effects (flatulence) caused by amylase inhibition in the gut [1, 2].
  • Linkage Chemistry: The

    
     linkage is standard, but 
    
    
    
    (linking to exocyclic carbons) has shown superior selectivity profiles [2].

Therapeutic Frontiers: Beyond Diabetes

While acarbose is a diabetes drug, the acarviosin core is being repurposed for Lysosomal Storage Disorders (LSDs) , specifically Pompe Disease (Glycogen Storage Disease Type II).

Pharmacological Chaperone Therapy (PCT)

In Pompe disease, mutations in Acid


-Glucosidase (GAA) cause the enzyme to misfold and degrade in the Endoplasmic Reticulum (ER).[2]
  • The Strategy: A sub-inhibitory concentration of an acarviosin derivative binds to the mutant GAA in the ER.

  • The Effect: This binding stabilizes the proper folding of the enzyme, allowing it to traffic to the lysosome.[3]

  • The Release: Once in the acidic lysosome, the high concentration of substrate (glycogen) and the lower pH facilitate the dissociation of the inhibitor, restoring enzyme activity.

Critical Requirement: The inhibitor must have high affinity at neutral pH (ER) and lower affinity at acidic pH (Lysosome), or be displaceable by substrate. Acarviosin derivatives with specific C1-modifications are currently under investigation to optimize this pH-dependent binding profile [3, 4].

References

  • Mechanism of Acarbose & Acarviosin

    • Truscheit, E., et al. (1981). "Chemistry and Biochemistry of Acarbose." Angewandte Chemie International Edition. Link

  • Chemo-Enzymatic Synthesis & Selectivity

    • Lee, Y. S., et al. (2008). "Enzymatic synthesis of a selective inhibitor for alpha-glucosidases: alpha-acarviosinyl-(1-->9)-3-alpha-D-glucopyranosylpropen." Journal of Agricultural and Food Chemistry. Link

  • Acarviosin in Lysosomal Storage Disorders

    • Parenti, G., et al. (2014). "Pharmacological Chaperone Therapy for Lysosomal Storage Diseases." Future Medicinal Chemistry. Link

  • Structural Basis of Inhibition

    • Brayer, G. D., et al. (2000).

      
      -Amylase Active Site through Structural Analysis of Acb-Complexes." Biochemistry. Link
      
  • General Glycosidase Inhibition Reviews

    • Gloster, T. M., & Vocadlo, D. J. (2012). "Implications of Glycosidase Inhibition for the Treatment of Lysosomal Storage Disorders." Nature Chemical Biology. Link

Sources

Methodological & Application

Application Note: Acarviosin as a Pharmacophore Scaffold in Diabetes Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Acarviosin is the biologically active core of the blockbuster anti-diabetic drug acarbose.[1] While acarbose is a pseudo-tetrasaccharide, its inhibitory potency resides primarily in the acarviosin moiety —a pseudo-disaccharide consisting of an unsaturated cyclohexitol (valienamine) linked to a 4-amino-4,6-dideoxy-D-glucose.

In diabetes research, Acarviosin is not merely a degradation product; it is the essential pharmacophore used to study transition-state inhibition of


-glucosidase and 

-amylase. This guide details the application of Acarviosin and its derivatives in kinetic modeling, structural biology, and in vivo efficacy studies, providing a roadmap for developing next-generation "super-inhibitors" (e.g., Acarviostatins).

Mechanism of Action: Transition State Mimicry

Acarviosin functions as a transition-state analogue.[1][2] The unsaturated cyclohexene ring of the valienamine unit mimics the flattened half-chair conformation of the glucosyl cation intermediate formed during the hydrolysis of glycosidic bonds.

Molecular Pathway
  • Binding: Acarviosin binds to the catalytic site of

    
    -glucosidase (e.g., Maltase-Glucoamylase).
    
  • Protonation: The secondary amine linkage is protonated by the enzyme’s catalytic acid/base residues (often Aspartate/Glutamate).

  • Stalling: The protonated nitrogen mimics the positive charge of the oxocarbenium ion transition state, effectively "locking" the enzyme in a non-productive complex.

  • Result: Delayed carbohydrate digestion

    
     Blunted postprandial glucose spike.[3]
    

Mechanism DietaryStarch Dietary Starch/Sucrose Complex Enzyme-Substrate Complex DietaryStarch->Complex Enters Active Site Enzyme α-Glucosidase / α-Amylase Enzyme->Complex InhibitedComplex Stalled Enzyme-Inhibitor Complex (Transition State Mimic) Enzyme->InhibitedComplex Hydrolysis Hydrolysis (Transition State) Complex->Hydrolysis Normal Pathway Glucose Glucose Absorption Hydrolysis->Glucose Release Acarviosin Acarviosin (Inhibitor) Acarviosin->Enzyme High Affinity Binding Acarviosin->InhibitedComplex Protonation of N-linkage InhibitedComplex->Hydrolysis BLOCKS

Figure 1: Mechanism of Action. Acarviosin intercepts the enzyme, mimicking the transition state and preventing the hydrolysis of dietary starches.[1]

Application 1: In Vitro Kinetic Inhibition Assay

Purpose: To determine the IC50 and Mode of Inhibition (Ki) of Acarviosin-based scaffolds against mammalian or microbial


-glucosidase.
Protocol: Colorimetric pNPG Assay

Principle:


-glucosidase hydrolyzes p-nitrophenyl-

-D-glucopyranoside (pNPG) into glucose and p-nitrophenol (yellow, 405 nm). Acarviosin inhibits this release.[1][3]
Materials
  • Enzyme: Rat Intestinal Acetone Powder (mammalian model) or Saccharomyces cerevisiae

    
    -glucosidase (screening model).
    
  • Substrate: 5 mM pNPG in 0.1 M Phosphate Buffer (pH 6.9).

  • Test Compound: Acarviosin or derivative (dissolved in DMSO, final concentration <1%).

  • Control: Acarbose (standard).

Workflow Steps
  • Preparation: Dilute enzyme stock to 1.0 U/mL in ice-cold phosphate buffer.

  • Pre-incubation:

    • Add 20

      
      L of Test Compound (various concentrations) to 96-well plate.
      
    • Add 40

      
      L of Enzyme Solution.
      
    • Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 40

      
      L of 5 mM pNPG substrate.
      
    • Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 100

    
    L of 0.2 M Na
    
    
    
    CO
    
    
    .
  • Measurement: Read Absorbance at 405 nm (

    
    ).
    
Data Analysis

Calculate % Inhibition using the formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Plot Log[Concentration] vs. % Inhibition to determine IC50.

Self-Validating Check: The


 of the blank (no enzyme) must be < 0.05. The positive control (Acarbose) should yield an IC50 within 10% of historical lab data (typically 

M range).

Application 2: In Vivo Carbohydrate Challenge (Sucrose Tolerance Test)

Purpose: To validate the physiological efficacy of Acarviosin derivatives in blunting postprandial hyperglycemia in a diabetic model.

Protocol: Oral Sucrose Tolerance Test (OSTT)

Model: STZ-induced diabetic mice (C57BL/6J) or db/db mice.

Experimental Design
  • Group A: Vehicle Control (Saline/CMC).

  • Group B: Acarbose (Positive Control, 5 mg/kg).

  • Group C: Acarviosin Derivative (Test, 5 mg/kg).

  • Group D: Acarviosin Derivative (Test, 10 mg/kg).

Workflow Steps
  • Fasting: Fast animals for 12–16 hours (water ad libitum).

  • Baseline Measurement: Measure Fasting Blood Glucose (FBG) at

    
     min via tail vein.
    
  • Drug Administration: Administer test compounds via oral gavage at

    
     min.
    
  • Carbohydrate Challenge: Administer Sucrose solution (2.0 g/kg body weight) at

    
     min.
    
    • Note: Use Sucrose, not Glucose. Acarviosin inhibits the breakdown of sucrose.[3] It does not block glucose absorption directly.[3]

  • Monitoring: Measure blood glucose at

    
     min.
    

OSTT_Workflow Step1 Fast Animals (12h) Step2 Baseline Glucose (-30 min) Step1->Step2 Step3 Administer Inhibitor (Oral Gavage) Step2->Step3 Step4 Sucrose Load (2g/kg) at T=0 Step3->Step4 Step5 Blood Sampling (15, 30, 60, 120 min) Step4->Step5 Step6 Calculate AUC (Area Under Curve) Step5->Step6

Figure 2: Workflow for Oral Sucrose Tolerance Test (OSTT).

Structural Biology & In Silico Docking

Purpose: To optimize the Acarviosin scaffold by analyzing binding energy and steric clashes within the enzyme pocket.

Key Residue Interactions

When docking Acarviosin derivatives into Human Pancreatic


-Amylase (HPA) or Maltase-Glucoamylase (MGAM), verify interactions with the catalytic triad.
Interaction TypeTarget Residue (Generic Class 13)Function
H-Bond / Protonation Aspartate (Catalytic Nucleophile)Stabilizes the protonated amine of Acarviosin.
H-Bond Glutamate (Acid/Base)Orients the cyclohexitol ring.
Hydrophobic Tryptophan / TyrosineProvides

-stacking with the valienamine ring.

Protocol Tip: Use the crystal structure PDB ID: 1B2Y (Acarbose bound to Glucoamylase) or 1OSE (Acarbose bound to


-amylase) as the reference standard for RMSD calculations.

Data Summary: Comparative Potency

Representative data range for validation purposes.

CompoundSubstrateIC50 (

M)
Mechanism
Acarbose Sucrose1.5 - 5.0Competitive / Mixed
Acarviosin (Core) Sucrose0.5 - 2.0Competitive
Acarviostatin III03 Starch~0.008Mixed Non-competitive

Note: Acarviosin often shows higher molar potency than Acarbose in vitro due to lack of steric hindrance from the maltose tail, though Acarbose may have better stability in vivo.

References

  • Yoon, S.H. & Robyt, J.F. (2003).[2] Study of the inhibition of four alpha amylases by acarbose and its 4 IV-alpha-maltohexaosyl and 4 IV-alpha-maltododecaosyl analogues. Carbohydrate Research.

  • Qin, Y., et al. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase.[4] Carbohydrate Research.

  • Brayer, G.D., et al. (2000). Subsite mapping of the human pancreatic alpha-amylase active site through structural analysis of acarbose and pseudo-oligosaccharide inhibitors.[5] Biochemistry.

  • Geng, P., et al. (2008).[6] Acarbose glycosylation by AcbE for the production of acarstatins with enhanced alpha-amylase inhibitory activity.[7] Journal of Microbiology/Biotechnology.

  • BenchChem Applic

    
    -Glucosidase Inhibition Assay. 
    

Sources

Application Note: High-Throughput Screening & Chemo-Enzymatic Design of Novel Acarviosin-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acarbose is a frontline therapy for Type 2 Diabetes (T2D), functioning as a competitive inhibitor of intestinal alpha-glucosidases (MGAM and SI) and pancreatic alpha-amylase. However, its lack of specificity—particularly its potent inhibition of alpha-amylase—results in undigested starch fermentation in the lower gut, causing severe gastrointestinal side effects.

This Application Note details a precision workflow to discover novel Acarviosin-based inhibitors that retain the potent alpha-glucosidase inhibition of the acarviosin core but exhibit reduced alpha-amylase activity. We present a self-validating Chemo-Enzymatic Synthesis protocol to generate diverse libraries, coupled with a Fluorogenic High-Throughput Screening (HTS) assay using 4-Methylumbelliferyl-


-D-glucopyranoside (4-MUG).

Scientific Rationale & Mechanism

The core efficacy of acarbose lies in the acarviosin moiety (a pseudo-disaccharide), which acts as a transition-state analog. The nitrogen linkage mimics the oxocarbenium ion intermediate formed during hydrolysis, binding to the enzyme active site with higher affinity than natural substrates.

The Strategy:

  • Warhead Retention: Keep the acarviosin core to ensure binding to the catalytic site.

  • Periphery Modification: Use chemo-enzymatic transglycosylation to attach novel acceptor groups (alcohols, sugars, flavonoids) to the acarviosin core. These modifications exploit subtle differences in the subsites (+1, +2, +3) of MGAM/SI versus alpha-amylase to tune selectivity.

Workflow Visualization

The following diagram outlines the integrated pipeline from library generation to hit validation.

HTS_Workflow Core Acarviosin Core (Donor) Enzyme Transglycosylation (CGTase/ThMA) Core->Enzyme Library Acceptor Library (R-OH) Library->Enzyme Derivatives Novel Inhibitor Library Enzyme->Derivatives Chemo-Enzymatic Synthesis HTS 1° HTS (4-MUG) Target: MGAM Derivatives->HTS 384-well Plate Counter Counter Screen Target: Amylase HTS->Counter Hits (>50% Inh) Hit Validated Hit (High Selectivity) Counter->Hit Low Amylase Inh

Figure 1: Integrated workflow for generating and screening acarviosin derivatives. Blue/Yellow inputs feed the Green enzymatic synthesis node, producing the Red library for Black/Grey screening steps.

Protocol A: Chemo-Enzymatic Library Synthesis[1]

Traditional chemical synthesis of acarbose derivatives is multi-step and low-yield. We utilize a transglycosylation approach using Maltogenic Amylase (ThMA) or Cyclodextrin Glucanotransferase (CGTase), which promiscuously transfers the acarviosin moiety from a donor (Acarbose) to a specific acceptor.

Reagents
  • Donor: Acarbose (Sigma-Aldrich) or Acarviosine-glucose.

  • Acceptor Library: Primary/secondary alcohols, flavonoids, or rare sugars (dissolved in DMSO).

  • Enzyme: Recombinant ThMA (Thermus sp.) or CGTase (Bacillus macerans).

  • Buffer: 50 mM Sodium Phosphate, pH 6.0.

Step-by-Step Methodology
  • Reaction Setup: In a 96-well deep-well plate, combine:

    • 10 mM Donor (Acarbose).

    • 50 mM Acceptor (5x molar excess to drive transglycosylation).

    • 2 U/mL Enzyme (ThMA or CGTase).

    • Total volume: 200 µL in Phosphate Buffer.

  • Incubation: Seal plates and incubate at 37°C (for ThMA) or 50°C (for CGTase) for 12–24 hours with mild shaking (300 rpm).

  • Termination: Stop reaction by heating at 95°C for 10 minutes (denatures the synthesis enzyme).

  • Clarification: Centrifuge at 3,000 x g for 5 minutes to remove precipitate.

  • Normalization: Dilute supernatant 1:10 in assay buffer. Note: This crude mixture contains the new derivative, residual acarbose, and glucose. The HTS assay must be robust enough to detect improved inhibition over the background acarbose.

Protocol B: Fluorogenic HTS Assay (4-MUG)

This assay uses 4-Methylumbelliferyl-


-D-glucopyranoside (4-MUG) .[1] Upon hydrolysis by alpha-glucosidase, it releases the highly fluorescent 4-Methylumbelliferone (4-MU).

Advantages over pNPG (Colorimetric):

  • Sensitivity: 10-100x more sensitive, allowing lower enzyme usage.

  • Interference: Reduced interference from colored compounds in the library (e.g., flavonoids).

Assay Parameters
ParameterValueNotes
Plate Format 384-well Black, Flat-bottomBlack plates minimize background fluorescence.
Enzyme rhMGAM or rhSI (10 nM)Recombinant human enzymes preferred over Yeast.
Substrate 4-MUG (200 µM)

is typically ~0.5 mM; run at

for competitive inhibitors.
Excitation/Emission 360 nm / 460 nmStandard 4-MU filter set.
Z-Factor Target > 0.6Indicates an excellent screening window.
Step-by-Step Workflow
  • Dispense Compounds: Add 0.5 µL of synthesized library (from Protocol A) or Control (Acarbose) to wells.

    • Negative Control:[2][3] DMSO only (0% Inhibition).

    • Positive Control:[2][3][4][5] 100 µM Acarbose (100% Inhibition).

  • Enzyme Addition: Dispense 10 µL of Enzyme Solution (in 50 mM PBS, pH 6.8, 0.1% BSA).

    • Pre-incubation:[6] Incubate for 10 minutes at Room Temp (allows slow-binding inhibitors to equilibrate).

  • Substrate Addition: Start reaction by adding 10 µL of 4-MUG substrate solution.

  • Kinetic Read (Optional but Recommended): Monitor fluorescence every 2 minutes for 20 minutes.

  • End-Point Read: If kinetic is not feasible, incubate for 30 minutes, stop with 20 µL of 1 M Glycine-NaOH (pH 10.5), and read endpoint. High pH enhances 4-MU fluorescence.

Data Analysis & Validation

Z-Factor Calculation

Before running the full screen, validate the plate quality using the Z-factor formula (Zhang et al., 1999):



  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.
    
  • 
    : Means of controls.[3][4][7][8]
    
  • Pass Criteria:

    
    .
    
Hit Selection

Calculate Percent Inhibition for each well:



Hit Threshold: Typically set at >50% inhibition at the screening concentration.

Screening Decision Tree

The following logic gate ensures only high-quality, selective hits move to secondary validation.

Decision_Tree Start Primary Screen (Target: MGAM) Check1 Inhibition > 50%? Start->Check1 Discard Discard Check1->Discard No Counter Counter Screen (Target: Alpha-Amylase) Check1->Counter Yes Check2 Amylase Inh < 20%? Counter->Check2 Check2->Discard No (Non-selective) Validation Hit Validation (IC50 Determination) Check2->Validation Yes (Selective)

Figure 2: Screening logic. Hits must inhibit the target (MGAM) but spare the anti-target (Amylase) to reduce side-effect potential.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Lee, Y. S., et al. (2008). Enzymatic synthesis of a selective inhibitor for alpha-glucosidases: alpha-acarviosinyl-(1->9)-3-alpha-D-glucopyranosylpropen. Journal of Agricultural and Food Chemistry. Link

  • Sim, L., et al. (2008). Structural basis for substrate selectivity in human maltase-glucoamylase and sucrase-isomaltase N-terminal domains. Journal of Biological Chemistry. Link

  • Kato, E., et al. (2016). Synthesis and study of the pancreatic α-amylase inhibitory activity of methyl acarviosin and its derivatives.[9] Tetrahedron Letters. Link[9]

Sources

Application Note: Acarviosin as a Molecular Probe for Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acarviosin (the pseudo-disaccharide core of acarbose) represents the gold standard for probing the active sites of


-amylases, 

-glucosidases, and related glycosyltransferases. Its efficacy stems from the valienamine moiety, which mimics the oxocarbenium ion transition state of glycosidic bond hydrolysis. This guide details the application of acarviosin-based probes in structural biology and kinetic analysis. It specifically addresses the phenomenon of "in situ" ligand rearrangement —a critical but often overlooked mechanism where the enzyme processes the probe into a higher-affinity species during co-crystallization.

Mechanism of Action: Transition State Mimicry

The inhibitory potency of acarviosin relies on its structural congruence with the hydrolysis transition state.[1][2][3]

  • Valienamine Moiety: The unsaturated cyclohexitol ring adopts a half-chair (

    
    ) conformation , forcing the enzyme active site (specifically subsite -1) to clamp down as it would upon the distorted sugar ring of the natural substrate during catalysis.
    
  • Nitrogen Linkage: The

    
    -glycosidic bond connects the valienamine to a 4-amino-4,6-dideoxy-D-glucose. This bond is resistant to protonation by the catalytic acid/base (e.g., Glu233 in Human Pancreatic 
    
    
    
    -Amylase), effectively trapping the enzyme in a non-productive complex.
Visualization: Mechanism of Inhibition

The following diagram illustrates the transition state mimicry and the binding interaction within the active site.

AcarviosinMechanism cluster_Enzyme Enzyme Active Site (TIM Barrel) cluster_Probe Acarviosin Probe CatAcid Catalytic Acid (e.g., Glu233) N_Link N-Glycosidic Linkage (Non-hydrolyzable) CatAcid->N_Link Attempted Protonation (Failed Hydrolysis) CatNucl Catalytic Nucleophile (e.g., Asp197) SubsiteMinus1 Subsite -1 (Hydrophobic Platform) Valienamine Valienamine Ring (Half-Chair Conformation) Valienamine->CatNucl Mimics Oxocarbenium Transition State Valienamine->SubsiteMinus1 High Affinity (Hydrophobic Stacking) Valienamine->N_Link DeoxyGlc 4-deoxy-glucose moiety N_Link->DeoxyGlc

Figure 1: Mechanistic interaction between the Acarviosin probe and the catalytic residues of a retaining


-amylase.

Application 1: Structural Biology (X-ray/Cryo-EM)

Critical Insight: The "Rearrangement" Phenomenon

When co-crystallizing


-amylases with acarbose (the primary source of the acarviosin core), the ligand observed in the electron density is frequently not  the tetrasaccharide acarbose. The enzyme often performs transglycosylation reactions in crystallo or during incubation, extending the inhibitor to form acarviostatins  (pseudo-pentasaccharides or longer).
  • Implication: The rearranged species often binds with significantly higher affinity (

    
     in nM range) than the parent acarbose (
    
    
    
    in
    
    
    M range).
  • Actionable Advice: Always model electron density without assuming the input ligand structure. Look for extended sugar chains at the non-reducing end.

Protocol A: Co-Crystallization and Soaking

Objective: Obtain a high-resolution complex of the enzyme trapped in the transition state.

Materials:

  • Purified Enzyme (>95% purity, ~10 mg/mL).

  • Ligand: Acarbose (Sigma A8980) or purified Acarviostatin (if available).

  • Crystallization Buffer (e.g., 25% PEG 3350, 0.1 M HEPES pH 7.5).

Workflow:

  • Ligand Preparation: Dissolve acarbose in water to 100 mM. Avoid acidic buffers which may degrade the ligand over long storage.

  • Method Selection:

    • Co-crystallization:[4][5] Mix enzyme and ligand at a 1:5 molar ratio (Enzyme:Ligand) and incubate for 30 minutes at 4°C before setting up drops. This allows time for the "rearrangement" (transglycosylation) to occur, selecting the highest affinity species.

    • Soaking: If apo-crystals are robust, add ligand to the mother liquor drop to a final concentration of 5–10 mM. Soak for 1–24 hours. Note: Long soaks favor rearrangement.

  • Data Collection: Collect data at 100 K.

  • Refinement Strategy:

    • Inspect

      
       difference maps at subsite -1.
      
    • Place the Valienamine ring first (look for the planar/distorted density).

    • Build the sugar chain outwards. If density extends beyond the expected 4 units of acarbose, model additional glucose units (derived from the hydrolysis of other acarbose molecules).

Application 2: Kinetic Analysis

Acarviosin-based probes typically exhibit mixed non-competitive inhibition or competitive inhibition depending on the specific enzyme and substrate used.

Protocol B: Determination of Inhibition Constant ( )

Objective: Quantify the potency of the probe.

Method: Continuous Coupled Enzyme Assay (Preferred over DNS for accuracy).

Reagents:

  • Substrate: p-Nitrophenyl-

    
    -D-maltoside (pNP-G2) or blocked pNP-G7.
    
  • Coupling Enzyme:

    
    -Glucosidase (if using short chain pNP substrates to release pNP).
    
  • Buffer: 50 mM Phosphate, pH 6.9, 50 mM NaCl.

Steps:

  • Pre-incubation: Incubate Enzyme + Inhibitor (0, 0.1, 0.5, 1.0, 5.0

    
    M) for 10 minutes at 25°C. Crucial: Pre-incubation ensures equilibrium binding for slow-binding inhibitors.
    
  • Reaction Start: Add substrate (range 0.5

    
     to 5 
    
    
    
    ).
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitrophenol) for 5–10 minutes. Ensure linearity (

    
    ).
    
  • Analysis:

    • Plot Lineweaver-Burk (Double Reciprocal):

      
       vs 
      
      
      
      .
    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       unchanged).
      
    • Mixed Inhibition: Lines intersect in the second quadrant.

    • Calculate

      
       using the slope replot (Slope vs 
      
      
      
      ).
Comparative Data: Inhibition Constants
Enzyme TargetInhibitor SourceBinding Mode

(approx)
Ref
Human Pancreatic

-Amylase
Acarbose (Tetrasaccharide)Mixed0.8 - 1.2

M
[1, 2]
Human Pancreatic

-Amylase
Acarviostatin III03 (Rearranged)Competitive~0.008

M (8 nM)
[3]
B. subtilis

-Amylase
AcarboseCompetitive13

M
[4]
Human Salivary

-Amylase
AcarboseMixed1.2

M
[4]

Note: The dramatic drop in


 for Acarviostatin highlights the importance of the rearrangement phenomenon described in Section 3.

Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing a novel glycosidase using acarviosin probes.

Workflow cluster_Kinetics Phase 1: Kinetic Screening cluster_Structure Phase 2: Structural Characterization Start Target Enzyme (Purified) Screen Screen with Acarbose (0 - 100 µM) Start->Screen Result Determine Inhibition Type (Competitive vs Mixed) Screen->Result CoCryst Co-crystallization (1:5 Ratio, 4°C, 30min) Result->CoCryst If Ki < 50 µM XRay X-ray Diffraction (>2.5 Å Res) CoCryst->XRay Density Inspect Density at Subsite -1 (Check for Rearrangement) XRay->Density Outcome1 Standard Binding (Acarbose) Density->Outcome1 4 Units Visible Outcome2 In Situ Rearrangement (Acarviostatin formed) Density->Outcome2 >4 Units Visible

Figure 2: Integrated workflow for kinetic and structural analysis of amylase-inhibitor complexes.

References

  • RCSB PDB. (1999). Structure of Human Pancreatic Alpha-Amylase in Complex with the Carbohydrate Inhibitor Acarbose (PDB: 1B2Y). [Link]

  • Yoon, S.H. & Robyt, J.F. (2003).[6] Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues. Carbohydrate Research. [Link]

  • Li, C., et al. (2011). Structures of human pancreatic α-amylase in complex with acarviostatins: Implications for drug design against type II diabetes. Journal of Biological Chemistry. [Link]

  • Brzozowski, A.M., et al. (2000). Structural analysis of the interaction of the alpha-amylase inhibitor acarbose with Bacillus subtilis alpha-amylase. Biochemistry. [Link]

  • Kato, E., et al. (2016).[7] Synthesis and study of the pancreatic α-amylase inhibitory activity of methyl acarviosin and its derivatives. Tetrahedron Letters. [Link][7]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Acarviosin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Acarviosin. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Acarviosin in their experiments and require a deep technical understanding of its stability in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific rationale behind them, enabling you to design robust experiments and troubleshoot potential issues with confidence.

Frequently Asked Questions (FAQs)

Q1: My Acarviosin solution appears to be losing activity over a short period. What are the primary factors contributing to its instability?

Acarviosin, a pseudodisaccharide, possesses inherent structural features that can make it susceptible to degradation in aqueous environments. The primary factors influencing its stability are pH, temperature, and light exposure .

  • pH: The stability of Acarviosin is significantly influenced by the pH of the solution. Acidic conditions can lead to the hydrolysis of the glycosidic-like linkage between the cyclohexitol and the 4-amino-4,6-dideoxy-D-glucopyranose moieties. Conversely, alkaline conditions can promote other degradation pathways, including the Maillard reaction, due to the presence of the primary amine.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For Acarviosin, this includes increasing the rate of hydrolysis and other degradation reactions. Long-term storage at room temperature or above is generally not recommended for aqueous solutions.

  • Light: Exposure to ultraviolet (UV) light can induce photodegradation of carbohydrate-based molecules.[1][2] While specific studies on Acarviosin are limited, it is a prudent practice to protect Acarviosin solutions from light to prevent potential degradation.

Q2: I've noticed a slight yellowing or browning of my Acarviosin stock solution. What could be the cause?

The development of a yellow or brown color in your Acarviosin solution is a strong indicator of the Maillard reaction .[3][4][5] This is a complex series of reactions between the primary amine of the 4-amino-4,6-dideoxy-D-glucopyranose ring and a reducing sugar or an aldehyde, which can be Acarviosin itself or an impurity.

The Maillard reaction is accelerated by:

  • Alkaline pH: A higher pH increases the nucleophilicity of the amino group, promoting the initial steps of the reaction.[3]

  • Elevated Temperature: As with most chemical reactions, the rate of the Maillard reaction increases with temperature.

  • Presence of Reducing Sugars: If your solution contains any residual reducing sugars from synthesis or as excipients, this can also contribute to the browning.

It is crucial to address this, as the Maillard reaction not only degrades Acarviosin but also generates a complex mixture of byproducts that can interfere with your experiments.

Q3: What are the best practices for preparing and storing Acarviosin aqueous solutions to ensure maximum stability?

To maintain the integrity of your Acarviosin solutions, adhere to the following best practices, which are based on established principles for handling sensitive biomolecules like aminoglycosides and peptides.[6][7][8]

Table 1: Recommended Storage Conditions for Acarviosin Aqueous Solutions

ParameterRecommendationRationale
Solvent High-purity, sterile water or a buffered solution.Minimizes contaminants that could catalyze degradation.
pH Slightly acidic to neutral (pH 5-7).Balances the risk of acid hydrolysis and Maillard reactions.[7][8]
Temperature Short-term (days): 2-8°C. Long-term (weeks to months): -20°C or -80°C.Slows down the rate of all chemical degradation pathways.[6][7]
Light Store in amber vials or protect from light with aluminum foil.Prevents potential photodegradation.[1]
Oxygen For long-term storage, consider purging the solution with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes oxidative degradation.
Container Use polypropylene tubes for storage.Aminoglycosides have been shown to adsorb to glass surfaces, which can reduce the effective concentration.[9]
Aliquoting Aliquot into single-use volumes before freezing.Avoids repeated freeze-thaw cycles which can degrade the molecule.[6][8]
Q4: Can the buffer I use affect the stability of Acarviosin?

Absolutely. The choice of buffer can have a significant impact on the stability of molecules in solution.[2][10][11][12] For Acarviosin, consider the following:

  • Buffer Species: Certain buffer components can interact with your molecule of interest. For example, phosphate buffers have been implicated in accelerating the degradation of some small molecules. Citrate buffers can sometimes chelate metal ions that might catalyze degradation. It is advisable to start with a simple, non-reactive buffer system like a low concentration of HEPES or acetate, depending on your desired pH.

  • pH of the Buffer: As discussed, maintaining a pH in the range of 5-7 is generally recommended to minimize both acid-catalyzed hydrolysis and the Maillard reaction.[7][8]

  • Ionic Strength: While less likely to be a primary driver of degradation for a small molecule like Acarviosin compared to proteins, the ionic strength of the buffer can influence reaction rates. It is good practice to maintain a consistent ionic strength across experiments.

Troubleshooting Guide

Problem: Inconsistent experimental results with different batches of Acarviosin solution.
Potential Cause Troubleshooting Step
Degradation during storage Review your storage conditions against the best practices in Table 1. Prepare fresh solutions and compare their performance to older stocks.
Inaccurate initial concentration Acarviosin is hygroscopic. Ensure the solid material was stored in a desiccator and weighed accurately. Re-weigh and prepare a fresh stock solution.
pH shift in the solution Measure the pH of your stock solution. Buffering capacity can be lost over time, especially if the solution is not sterile and there is microbial growth.
Contamination Use sterile techniques for solution preparation. Filter-sterilize the final solution through a 0.22 µm filter.
Problem: Loss of potency in a time-dependent manner.
Potential Cause Troubleshooting Step
Hydrolysis If your experimental conditions are at a low pH, consider if a less acidic buffer can be used. Perform a time-course experiment at your experimental pH to quantify the rate of activity loss.
Thermal degradation If your experiment requires elevated temperatures, minimize the time Acarviosin is exposed to these conditions. Prepare fresh Acarviosin solutions for each experiment.
Photodegradation Ensure all experiments are conducted with light-protected vessels (e.g., amber tubes or foil-wrapped containers).

Experimental Protocols

Protocol 1: Preparation of a Stable Acarviosin Stock Solution

This protocol provides a standardized method for preparing an Acarviosin stock solution with enhanced stability.

  • Pre-equilibration: Allow the lyophilized Acarviosin vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Quickly and accurately weigh the desired amount of Acarviosin in a low-humidity environment if possible.

  • Dissolution: Dissolve the Acarviosin in a sterile, appropriate buffer (e.g., 20 mM MES buffer, pH 6.0). To aid dissolution, you may gently vortex the solution.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile polypropylene container.

  • Aliquoting: Dispense the stock solution into single-use polypropylene microcentrifuge tubes.

  • Storage: For short-term use (up to one week), store the aliquots at 2-8°C. For long-term storage, flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store at -80°C.

Protocol 2: Performing a Forced Degradation Study for Acarviosin

A forced degradation study is essential for understanding the degradation pathways of Acarviosin and for developing a stability-indicating analytical method.[11][13][14][15]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Acarviosin Stock Solution C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) E Oxidative Degradation (e.g., 3% H2O2, RT) F Thermal Degradation (e.g., 80°C in water) G Photodegradation (ICH Q1B conditions) H Control Sample (Stored at 4°C, protected from light) B Prepare Stress Reagents (HCl, NaOH, H2O2) I Neutralize Samples C->I After specified time D->I After specified time E->I After specified time F->I After specified time G->I After specified time H->I After specified time J Analyze by Stability-Indicating HPLC Method I->J K Characterize Degradants (LC-MS/MS) J->K

Caption: Workflow for a forced degradation study of Acarviosin.

Step-by-Step Protocol:
  • Prepare a stock solution of Acarviosin at a known concentration (e.g., 1 mg/mL) in high-purity water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in water) at 80°C for a defined period.

  • Photodegradation: Expose a thin layer of the stock solution in a quartz cuvette to light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[14][16][17] A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.

  • Control: Keep an aliquot of the stock solution at 4°C, protected from light.

  • Sample Analysis: At each time point, withdraw a sample from each stress condition. Neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively. Analyze all samples by a stability-indicating HPLC method.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the intact Acarviosin from its potential degradation products.[13][15][18][19][20]

Table 2: Starting Conditions for a Stability-Indicating HPLC Method for Acarviosin

ParameterRecommended Condition
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or Amino column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.0
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of B (e.g., 90%) and decrease to a lower percentage (e.g., 50%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)
Injection Volume 5-10 µL

Method Development Notes:

  • Acarviosin lacks a strong chromophore, so UV detection at low wavelengths (e.g., <210 nm) may have limited sensitivity and specificity. CAD, ELSD, or MS are more suitable detection methods.

  • The gradient should be optimized to achieve good resolution between the parent Acarviosin peak and any new peaks that appear in the stressed samples.

  • Peak purity analysis using a diode array detector (if UV detection is used) or mass spectrometry can confirm that the Acarviosin peak is free from co-eluting degradants.

Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of Acarviosin based on its chemical structure and the known degradation patterns of similar molecules.

Acarviosin_Degradation cluster_hydrolysis Hydrolysis (Acidic pH, High Temp) cluster_maillard Maillard Reaction (Alkaline pH, High Temp) cluster_photo Photodegradation (UV Light) Acarviosin Acarviosin Hydrolysis_Products Cyclohexitol + 4-Amino-4,6-dideoxy-D-glucopyranose Acarviosin->Hydrolysis_Products Glycosidic bond cleavage Glycosylamine N-substituted Glycosylamine Acarviosin->Glycosylamine Condensation with carbonyl Photo_Products Various Smaller Fragments Acarviosin->Photo_Products Ring opening, fragmentation Amadori Amadori Rearrangement Products Glycosylamine->Amadori Melanoidins Melanoidins (Brown Polymers) Amadori->Melanoidins

Caption: Potential degradation pathways of Acarviosin.

References

  • Maillard reaction - Wikipedia. Available at: [Link]

  • Effect of thermal treatments on the degradation of antibiotic residues in food. Comprehensive Reviews in Food Science and Food Safety.
  • Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity.
  • Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. Bone & Joint Research.
  • Amino Acid Solution Warehouse Storage - Cubework. Available at: [Link]

  • Inactivation of the antidiabetic drug acarbose by human intestinal microbial-mediated degradation.
  • Acarbose degradation mechanism guides design of next-generation antidiabetic drug. Chinese Academy of Sciences.
  • Inactivation of the antidiabetic drug acarbose by human intestinal microbial-mediated degradation.
  • Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518. Marine Drugs.
  • Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins.
  • Kinetics of Hydrolysis of Fructooligosaccharides in Mineral-Buffered Aqueous Solutions: Influence of pH and Temperature. Journal of Agricultural and Food Chemistry.
  • Storing Peptides Like a Pro. Sovereign Health Performance.
  • Effect of thermal treatments on the degradation of antibiotic residues in food. Comprehensive Reviews in Food Science and Food Safety.
  • Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase.
  • Biosynthesis and Metabolic Engineering of Pseudo-oligosaccharides. Journal of Industrial Microbiology & Biotechnology.
  • Thermal Stability of Fructooligosaccharides Extracted from Defatted Rice Bran: A Kinetic Study Using Liquid Chromatography-Tandem Mass Spectrometry. Foods.
  • Stability of dilute solutions of gentamicin and tobramycin. Antimicrobial Agents and Chemotherapy.
  • Photostability. SGS USA.
  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies.
  • Heat shock potentiates aminoglycosides against gram-negative bacteria by enhancing antibiotic uptake, protein aggregation, and ROS.
  • Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research.
  • Photocatalyzed Transformation of Free Carbohydrates.
  • Photodegradation of carbohydrates. Part IV. Direct photolysis of D-glucose in aqueous solution. Journal of the Chemical Society B: Physical Organic.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
  • Comparative study for analysis of carbohydrates in biological samples. Analytical and Bioanalytical Chemistry.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B.
  • Effect of temperature and pH on the degradation of fructo-oligosaccharides. Food Chemistry.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Buffer Influence on the Amino Acid Silica Interaction. Chemistry – A European Journal.
  • Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics.
  • Molecular insights of acarbose metabolization catalyzed by acarbose-preferred glucosidase.
  • How to prepare and store Amino acid stock solution?
  • Thermodynamics and Kinetics of Association of Antibiotics with the Aminoglycoside Acetyltransferase (3)-IIIb, a Resistance-Causing Enzyme. Biochemistry.
  • Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms. Journal of Analytical Chemistry.
  • Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms.
  • Peptide Storage and Handling Guidelines. GenScript.
  • Degradation study of stevioside using RP-HPLC and ESI-MS/MS. Malaysian Journal of Fundamental and Applied Sciences.

Sources

optimizing kinetic parameters for Acarviosin inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acarviosin (the core pseudo-disaccharide structure of acarbose) functions as a Transition State Analog (TSA) . Unlike simple competitive inhibitors, TSAs often exhibit slow-binding or tight-binding kinetics because they mimic the high-energy oxocarbenium ion intermediate of the hydrolysis reaction.

Standard steady-state assumptions often fail with Acarviosin. If your


 shifts with time or enzyme concentration, you are likely encountering tight-binding artifacts  or slow-onset inhibition . This guide restructures your assay approach to account for these high-affinity dynamics.
Module 1: Experimental Design & Baseline Optimization

Before testing inhibition, you must define the "Window of Linearity" for your specific alpha-glucosidase or alpha-amylase isoform.

The "Golden Ratio" Rule

For tight-binding inhibitors like Acarviosin, the relationship between Enzyme Concentration


 and the Inhibition Constant (

) is critical.
  • Classical Regime (

    
    ):  Standard Michaelis-Menten kinetics apply.
    
  • Tight-Binding Regime (

    
    ):  Free inhibitor is depleted by binding to the enzyme. You must use the Morrison Equation  rather than standard 
    
    
    
    models.[1]

Optimization Protocol:

  • Determine

    
     first:  Run a substrate titration (pNPG for glucosidase; Starch/DNS for amylase) without inhibitor.
    
  • Set

    
    :  Fix substrate concentration at 
    
    
    
    to balanced sensitivity.
  • Titrate

    
    :  Select the lowest 
    
    
    
    that provides a signal-to-noise ratio > 5:1 within 20 minutes. Lower
    
    
    reduces tight-binding artifacts.
Module 2: The Inhibition Phase (Dynamics)

Acarviosin often requires a conformational change in the enzyme to bind tightly, leading to time-dependent inhibition.

Critical Workflow: Pre-Incubation

If you add Enzyme, Substrate, and Acarviosin simultaneously, you may underestimate potency by 10-100 fold because the reaction starts before the inhibitor equilibrium is reached.

Standardized Workflow (Graphviz Diagram):

AssayWorkflow cluster_0 Critical Step: Slow-Binding Check Start Start Mix 1. Mix E + I (Variable Conc.) Start->Mix PreInc 2. Pre-Incubation (10-30 min, 37°C) Mix->PreInc Equilibrium Formation AddSub 3. Add Substrate (Start Reaction) PreInc->AddSub Initiate Measure 4. Kinetic Read (405nm, 20 min) AddSub->Measure Linear Phase Analyze 5. Data Analysis Measure->Analyze

Figure 1: Optimized workflow for Transition State Analogs. The pre-incubation step allows the Acarviosin-Enzyme complex to isomerize into its high-affinity state (


) before substrate competition begins.
Module 3: Data Analysis & Calculation

Do not report raw


 values.  They are instrument-dependent. Convert them to the universal constant 

.
Scenario A: Classical Inhibition (Linear Lineweaver-Burk)

If


 (weak inhibition), use the Cheng-Prusoff Equation :


Scenario B: Tight-Binding (Curved Dixon Plot)

If


 (potent inhibition, nanomolar range), the assumption that 

is invalid. You must fit data to the Morrison Equation :


Data Summary Table:

ParameterDefinitionOptimization TargetCommon Acarviosin Range

Total Enzyme Conc.Minimize (limit of detection)0.1 - 5 nM
Pre-incubation Eq. TimeMaximize until stable

10 - 30 mins

Substrate Conc.Fix at

0.5 - 2.0 mM (pNPG)

Inhibition ConstantThe goal metric10 nM - 1

M
Troubleshooting & FAQs
Q1: My

decreases significantly when I increase the pre-incubation time. Which value is correct?

Answer: The value at the longest incubation time is correct. Acarviosin is a "slow-onset" inhibitor. The initial complex (


) isomerizes slowly to a tighter complex (

).[2]
  • Action: Run a time-course experiment measuring

    
     at 0, 10, 20, and 30 minutes pre-incubation. Plot 
    
    
    
    vs. Time. The value where the curve plateaus represents the true thermodynamic equilibrium.
Q2: I see "negative inhibition" or background noise at high inhibitor concentrations.

Answer: This is often a solubility or quenching artifact. Acarviosin derivatives can be sticky or aggregate at high concentrations.

  • Action:

    • Ensure DMSO concentration is < 1% (if used for derivatives).

    • Check for precipitation in the well.

    • Self-Validation: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer. If the "noise" disappears, it was likely aggregation.

Q3: The reaction curve is not linear; it slows down rapidly even without inhibitor.

Answer: You have Substrate Depletion or Product Inhibition .

  • Action:

    • Calculate the total moles of product formed. If >10% of the substrate is consumed, you have left the "initial velocity" (

      
      ) phase.
      
    • Dilute the enzyme.[3] The reaction should be linear for at least 10 minutes to get accurate kinetic data.

Q4: How do I handle pH effects? The stopping solution changes the color.

Answer: This is specific to the pNPG assay.

  • The Problem: Alpha-glucosidase works at pH 6.8, but p-nitrophenol (the product) is only yellow (absorbs at 405nm) when ionized at pH > 8.5.

  • The Protocol:

    • Run reaction at pH 6.8.

    • Stop by adding an equal volume of 1M

      
       (Sodium Carbonate).
      
    • Read immediately. Warning: Do not attempt to read kinetics "live" at pH 6.8; the signal will be too weak. You must use a "stop-point" assay or a continuous assay at a compromised pH (e.g., pH 7.2) if the enzyme tolerates it.

Visual Logic: Analysis Decision Tree

AnalysisLogic Q1 Is IC50 dependent on Enzyme Concentration? Yes1 Yes: Tight Binding Q1->Yes1 No1 No: Classical Binding Q1->No1 Action1 Use Morrison Equation to determine Ki Yes1->Action1 Q2 Is IC50 dependent on Pre-incubation Time? No1->Q2 Slow Slow-Binding Mechanism (Report kon/koff) Q2->Slow Yes Fast Rapid Equilibrium Q2->Fast No Action2 Use Cheng-Prusoff to determine Ki Fast->Action2

Figure 2: Decision matrix for selecting the correct kinetic equation based on experimental observations.

References
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology.
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for Tight-Binding/Morrison Equation).

  • Schramm, V. L. (2011). Enzymatic Transition States, Transition-State Analogs, Drug Design and the Transition-State Ensemble.[4] Annual Review of Biochemistry.

  • Holdgate, G. A., et al. (2018). Kinetic Primer: Assay Design and Analysis for Drug Discovery. SLAS Discovery.

Sources

refining analytical methods for accurate Acarviosin quantification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acarviosin & Acarviosyl Metabolite Analytical Suite

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Refining Analytical Methods for Accurate Acarviosin Quantification

Welcome to the Analytical Support Center

You are likely here because Acarviosin—the core pseudo-disaccharide pharmacophore of Acarbose—is presenting significant quantification challenges. Unlike standard small molecules, Acarviosin lacks a UV-active chromophore, is highly polar, and suffers from poor retention on standard C18 columns.

This guide moves beyond generic protocols. We address the causality of analytical failures and provide self-validating workflows for two distinct contexts:

  • Fermentation/Purity Analysis: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Biological Matrices (PK/PD): LC-MS/MS with HILIC or Ion-Pairing mechanisms.

Part 1: Method Selection & Strategy

Before preparing reagents, determine your primary analytical constraint. Acarviosin quantification requires a bifurcated approach based on sample matrix and sensitivity needs.[1]

Visual 1: Method Selection Decision Matrix

MethodSelection Start Start: Define Sample Matrix Matrix Is the Matrix Biological (Plasma/Urine) or Industrial (Fermentation/API)? Start->Matrix Bio Biological (Complex Matrix) Matrix->Bio Plasma/Tissue Ind Industrial / Fermentation Matrix->Ind Broth/API Sensitivity Required Sensitivity? Bio->Sensitivity LCMS Method A: LC-MS/MS (HILIC or Ion-Pairing) Sensitivity->LCMS < 10 ng/mL Chromophore Chromophore Present? Ind->Chromophore HPAEC Method B: HPAEC-PAD (Gold Standard for Carbohydrates) Chromophore->HPAEC No (Native Acarviosin) HPLC_UV Method C: HPLC-UV (Requires Derivatization - Not Recommended) Chromophore->HPLC_UV Yes (If derivatized)

Figure 1: Decision matrix for selecting the optimal analytical technique based on matrix complexity and sensitivity requirements.

Part 2: Troubleshooting HPAEC-PAD (Fermentation & Purity)

Context: HPAEC-PAD is the most robust method for Acarviosin because it exploits the weakly acidic nature of carbohydrates at high pH (pH > 12), allowing anion exchange separation without derivatization.

FAQ: HPAEC-PAD Performance Issues

Q: Why is my Acarviosin baseline drifting downward during the gradient? A: This is almost exclusively due to Carbonate Contamination .

  • The Mechanism: Sodium hydroxide (NaOH) eluents greedily absorb CO₂ from the air, forming carbonate (CO₃²⁻). Carbonate is a stronger eluent than hydroxide. As your gradient changes, the background conductivity shifts.

  • The Fix: You must use a vacuum degasser and keep eluents under an inert helium or nitrogen blanket. Do not just cap the bottle; sparge it.

Q: I see "ghost peaks" or poor resolution between Acarviosin and Acarbose. A: This indicates Active Site Fouling on the Gold Electrode.

  • The Mechanism: Aminocyclitols (like Acarviosin) can adsorb strongly to the gold surface, inhibiting the oxidation of subsequent analytes.

  • The Fix: Optimize your Waveform . A standard carbohydrate waveform may not be aggressive enough. Ensure your "Clean" step (high potential, e.g., +0.6V to +0.8V) is sufficiently long (>50ms) to strip the amine-containing compounds before the next detection cycle.

Protocol A: HPAEC-PAD for Acarviosin Quantification

Reference Standard: Nölting et al. (2023) methodology for acarviosyl metabolites.[2]

System: Dionex ICS-6000 (or equivalent) with Electrochemical Detection. Column: CarboPac PA100 (250 x 4 mm) + Guard Column. Temperature: 35°C (Critical for viscosity consistency).

Reagents:

  • Eluent A: 100 mM NaOH (Carbonate-free).

  • Eluent B: 100 mM NaOH + 500 mM Sodium Acetate (NaOAc).

Gradient Profile:

Time (min)% Eluent A% Eluent BNaOAc Conc. (mM)Phase
0.010000Equilibration
5.010000Load/Hold
5.1901050Ramp Start
30.05050250Separation Gradient
31.00100500Column Wash (Critical)
35.00100500Wash Hold
35.110000Re-equilibration

Validation Check: Calculate the resolution (


) between Acarviosin and Acarbose. If 

, decrease the slope of the NaOAc gradient (e.g., extend to 40 mins).

Part 3: Troubleshooting LC-MS/MS (Biological Matrices)

Context: For PK studies, HPAEC is incompatible. You must use LC-MS/MS. However, Acarviosin is too polar for standard C18 retention, leading to elution in the void volume (ion suppression zone).

FAQ: LC-MS/MS Optimization

Q: My sensitivity is low despite a clean standard. Why? A: You are likely experiencing Ion Suppression from the matrix because Acarviosin elutes too early.

  • The Mechanism: Co-eluting salts and phospholipids from plasma compete for charge in the ESI source.

  • The Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . An Amide or Zwitterionic HILIC column will retain polar amines like Acarviosin, moving it away from the void volume.

Q: Which Ionization mode should I use? A: Positive Mode (ESI+) .

  • The Mechanism: Acarviosin contains a secondary amine (valienamine moiety). It protonates readily (

    
    ). Negative mode is possible for sugar hydroxyls but is generally less sensitive for this specific aminocyclitol structure.
    
Protocol B: HILIC-MS/MS for Plasma Quantification

System: Triple Quadrupole MS (e.g., TSQ Quantis). Column: Waters XBridge Amide or Agilent ZORBAX HILIC (100 x 2.1 mm, 3.5 µm). Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.0).

  • B: Acetonitrile (ACN).

MS Transitions (MRM): Note: Acarviosin (core) mass must be distinguished from Acarbose.

  • Precursor: m/z 306.1 (Approximate for Acarviosin core

    
     - Verify exact mass based on specific metabolite standard).
    
  • Acarbose Control: m/z 646.2

    
     304.1 (Glycosidic bond cleavage).
    

Workflow Visualization:

LCMS_Workflow Sample Plasma Sample (100 µL) PPT Protein Precipitation (MeOH/ACN 3:1) Sample->PPT Centrifuge Centrifuge 10k x g, 10 min PPT->Centrifuge Supernatant Supernatant Evaporation & Reconstitution Centrifuge->Supernatant HILIC HILIC Separation (High Organic Start) Supernatant->HILIC MS MS/MS Detection (ESI+) HILIC->MS

Figure 2: Sample preparation and analysis workflow for LC-MS/MS quantification in biological matrices.

References

  • Nölting, I., et al. (2023). "The 4-α-Glucanotransferase AcbQ Is Involved in Acarbose Modification in Actinoplanes sp.[3] SE50/110." International Journal of Molecular Sciences. (Detailed HPAEC-PAD protocols for acarviosyl metabolites).

  • Deng, Y., et al. (2019). "Multi LC-MS/MS and LC-HRMS Methods for Determination of... Metabolites in Biological Matrices." Toxins. (Methodology for LC-MS/MS of complex metabolites in plasma).

  • Yoon, S.H.[4] & Robyt, J.F. (2003). "Study of the inhibition of four alpha amylases by acarbose and its analogues." Carbohydrate Research. (Structural basis for Acarviosin/Acarbose detection).[2][5]

  • Thermo Fisher Scientific. "Separation of All Classes of Carbohydrates by HPAEC-PAD." LCGC International. (Foundational theory for PAD waveform optimization).

Sources

Technical Support Center: Enhancing Acarviosin Selectivity for Glycosidases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the strategic improvement of Acarviosin's selectivity for specific glycosidases. This guide is designed for researchers, scientists, and drug development professionals engaged in the nuanced work of enzyme inhibitor optimization. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causal relationships that govern experimental choices and outcomes. Our aim is to equip you with the knowledge to not only execute experiments but to troubleshoot and innovate effectively.

Frequently Asked Questions (FAQs)

Q1: What is Acarviosin, and why is improving its selectivity important?

A1: Acarviosin is the core pseudodisaccharide component of the potent α-amylase inhibitor, acarbose.[1] It features a cyclohexitol ring linked to a 4-amino-4,6-dideoxy-D-glucopyranose unit.[1] The nitrogen atom in this structure is crucial for its enhanced binding affinity to glycosidases compared to their natural substrates.[1] While Acarviosin-containing compounds are effective inhibitors, they can lack specificity, leading to off-target effects. For instance, in the context of diabetes treatment, the ideal inhibitor would potently target pancreatic α-amylase to delay carbohydrate digestion while minimally affecting other intestinal α-glucosidases to reduce gastrointestinal side effects.[2][3] Therefore, improving selectivity is paramount for developing safer and more effective therapeutic agents.

Q2: What are the primary strategies for improving the selectivity of Acarviosin-based inhibitors?

A2: There are two main prongs of attack for enhancing the selectivity of Acarviosin derivatives:

  • Structural Modification of the Inhibitor: This involves the chemical synthesis of Acarviosin analogues with altered functional groups, stereochemistry, or appended moieties.[4][5] The goal is to create a molecule that fits more precisely into the active site of the target glycosidase while sterically or electrostatically clashing with the active sites of off-target enzymes.

  • Protein Engineering of the Target Glycosidase: This approach, primarily used in research and industrial applications, involves modifying the amino acid sequence of the glycosidase to alter its substrate (and therefore inhibitor) specificity.[6][7] This is a powerful tool for studying enzyme-inhibitor interactions and for creating bespoke enzymes for specific biotechnological processes.

Q3: How do I begin to rationally design more selective Acarviosin analogues?

A3: Rational design begins with a thorough understanding of the three-dimensional structure of your target and off-target glycosidases.[8] Computational methods are invaluable in this process.[9] Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how modifications to the Acarviosin scaffold will affect its binding affinity and selectivity.[3][9] These in silico approaches help prioritize which analogues to synthesize, saving considerable time and resources.[9]

Q4: What is the significance of determining both IC50 and Ki values?

A4: The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a functional measure of inhibitor potency under specific experimental conditions.[10] However, it is not a true measure of binding affinity. The inhibition constant (Ki), on the other hand, is a thermodynamic measure of the binding affinity between the inhibitor and the enzyme.[10] It is an absolute value that is independent of substrate concentration.[10] For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation.[10] Determining both values is crucial for a comprehensive understanding of your inhibitor's behavior. For tight-binding inhibitors, where the Ki is close to the enzyme concentration, specialized kinetic models like the Morrison equation are necessary for accurate Ki determination.[11][12][13]

Troubleshooting Guide: Improving Selectivity Through Structural Modification

This guide addresses common issues encountered during the synthesis and evaluation of Acarviosin analogues aimed at improving selectivity.

Problem 1: Low yield or failed synthesis of Acarviosin analogues.

  • Possible Cause: Inefficient coupling reactions or incompatible protecting group strategies.

  • Troubleshooting Steps:

    • Re-evaluate your synthetic route: The synthesis of Acarviosin analogues often involves the coupling of a protected valienamine derivative with a modified sugar epoxide.[14] Ensure that your chosen protecting groups are stable under the reaction conditions and can be removed without affecting other parts of the molecule.

    • Optimize reaction conditions: Experiment with different solvents, temperatures, and reaction times for the coupling step. The reaction of a protected valienamine with a sugar epoxide, for instance, may require high temperatures (e.g., 120°C in propan-2-ol) for an extended period.[14]

    • Purification challenges: Acarviosin analogues can be highly polar and difficult to purify. Utilize a combination of chromatographic techniques, such as ion-exchange and size-exclusion chromatography, for effective purification.[14]

Problem 2: Inconsistent or non-reproducible IC50 values.

  • Possible Cause: Issues with assay conditions, reagent stability, or inhibitor purity.

  • Troubleshooting Steps:

    • Standardize assay conditions: Ensure that the pH, temperature, buffer composition, and substrate concentration are consistent across all experiments.[12]

    • Check reagent stability: Prepare fresh solutions of enzymes, substrates, and inhibitors for each experiment. Store stock solutions in appropriate conditions to prevent degradation.

    • Verify inhibitor purity: Impurities in your synthesized analogue can significantly impact the apparent IC50 value.[13] Confirm the purity of your compound using techniques like HPLC and NMR. Even a small amount of a tight-binding impurity can skew the results for a weaker inhibitor.[13]

    • Consider inhibitor aggregation: At higher concentrations, some compounds can form aggregates that lead to non-specific inhibition. Include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to mitigate this.

Problem 3: The modified analogue shows increased potency but no improvement in selectivity.

  • Possible Cause: The modification enhances binding to a conserved feature in the active sites of both the target and off-target enzymes.

  • Troubleshooting Steps:

    • Analyze the binding pocket differences: Re-examine the crystal structures or homology models of your target and off-target enzymes. Look for non-conserved amino acid residues that could be exploited to introduce selectivity.

    • Introduce bulkier or charged groups: Modify your analogue to introduce steric hindrance or electrostatic repulsion in the active site of the off-target enzyme. For example, adding a bulky substituent might be accommodated by the larger active site of your target enzyme but clash with the smaller active site of an off-target enzyme.

    • Utilize computational tools: Employ molecular dynamics simulations to understand the conformational changes induced by your inhibitor in both enzymes. This can provide insights into subtle differences in binding that can be exploited for selectivity.[1][15]

Troubleshooting Guide: Enhancing Selectivity via Enzyme Engineering

This section focuses on resolving common issues when using site-directed mutagenesis to alter glycosidase selectivity.

Problem 1: PCR amplification in site-directed mutagenesis fails or yields a weak product.

  • Possible Cause: Suboptimal primer design, incorrect template concentration, or inefficient PCR conditions.

  • Troubleshooting Steps:

    • Primer Design: Ensure primers are 25-45 bases in length with the mutation in the center, have a GC content of >40%, and terminate in one or more G or C bases.[16] Use online tools to check for potential hairpins or self-dimerization.

    • Template Concentration: Use a high-quality plasmid template. Too much template can lead to the amplification of the parental plasmid, while too little can result in a weak or no PCR product.[17] Start with 10-50 ng of template DNA.

    • Optimize PCR Conditions: Use a high-fidelity DNA polymerase to prevent secondary mutations.[16] Optimize the annealing temperature using a gradient PCR. The extension time should be sufficient to amplify the entire plasmid (typically 1 minute per kb).[16]

Problem 2: Many colonies are obtained after transformation, but none contain the desired mutation.

  • Possible Cause: Incomplete digestion of the parental plasmid or contamination.

  • Troubleshooting Steps:

    • Ensure complete DpnI digestion: DpnI digests methylated parental DNA.[18] Increase the DpnI digestion time (e.g., 2-3 hours) or use a higher concentration of the enzyme.

    • Reduce template amount: Using a lower amount of template DNA in the initial PCR can reduce the amount of parental plasmid carryover.[19]

    • Purify the PCR product: Gel purify the PCR product before DpnI digestion and transformation to remove the parental plasmid and any non-specific amplification products.

Problem 3: The engineered enzyme shows altered activity but not the desired change in inhibitor selectivity.

  • Possible Cause: The mutated residue is not critical for inhibitor binding, or the mutation has an unexpected effect on the enzyme's overall structure and dynamics.

  • Troubleshooting Steps:

    • Re-evaluate the target residue: Choose residues that directly interact with the inhibitor or are in close proximity to the binding site. Again, molecular modeling can be instrumental here.

    • Consider saturation mutagenesis: If the effect of a single point mutation is not as expected, consider creating a library of mutants with all possible amino acids at that position to explore a wider range of chemical properties.

    • Analyze the enzyme's kinetic parameters: A change in selectivity might be accompanied by changes in Km and kcat for the substrate. A full kinetic analysis is necessary to understand the trade-offs of the mutation.

Experimental Protocols

Protocol 1: Synthesis of a Methyl Acarviosin Analogue

This protocol is a generalized procedure based on the synthesis of methyl acarviosin analogues.[4][14]

Objective: To synthesize a modified methyl acarviosin derivative by coupling a protected valienamine with a sugar epoxide.

Materials:

  • Protected valienamine derivative (e.g., 4,7:5,6-di-O-isopropylidenevalienamine)

  • Modified sugar epoxide (e.g., methyl 3,4-anhydro-α-D-galactopyranoside derivative)

  • Propan-2-ol

  • Reagents for deprotection (e.g., trifluoroacetic acid, methanol)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Combine equimolar amounts of the protected valienamine and the sugar epoxide in a sealed tube with propan-2-ol.

  • Heat the reaction mixture at 120°C for 40-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired coupled product.

  • Deprotect the purified product using appropriate conditions (e.g., treatment with trifluoroacetic acid in methanol).

  • Purify the final deprotected analogue using ion-exchange or size-exclusion chromatography.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Site-Directed Mutagenesis of a Glycosidase

This protocol provides a general workflow for introducing a point mutation into a glycosidase gene cloned into a plasmid vector.[16][20]

Objective: To create a specific mutation in the active site of a glycosidase to alter its selectivity for Acarviosin.

Materials:

  • High-purity plasmid DNA containing the glycosidase gene

  • Custom-designed mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase and dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with the appropriate antibiotic

Procedure:

  • Primer Design: Design complementary primers (25-45 bp) containing the desired mutation at the center.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Use the following cycling conditions as a starting point:

      • Initial denaturation: 95°C for 2 minutes

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 30 seconds (optimize with a gradient)

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 5 minutes

  • DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated plasmid.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Plasmid Miniprep and Sequencing: Select several colonies, grow them in liquid culture, and isolate the plasmid DNA using a miniprep kit. Sequence the isolated plasmids to confirm the presence of the desired mutation and the absence of any secondary mutations.

Data Presentation

Table 1: Comparative Inhibitory Activity of Acarbose and its Analogues against Various Glycosidases

CompoundTarget EnzymeKi (μM)Reference
AcarboseBaker's Yeast α-Glucosidase-[21]
Acarviosine-glucoseBaker's Yeast α-Glucosidase430-fold more potent than acarbose[21]
IsoacarboseBaker's Yeast α-Glucosidase-[21]
AcarbosePorcine Pancreatic α-Amylase-[21]
Acarviosine-glucosePorcine Pancreatic α-Amylase-[21]
IsoacarbosePorcine Pancreatic α-Amylase15.2-fold more potent than acarbose[21]
AcarboseBacillus stearothermophilus Cyclomaltodextrin Glucanosyltransferase-[21]
Acarviosine-glucoseBacillus stearothermophilus Cyclomaltodextrin Glucanosyltransferase6-fold more potent than acarbose[21]
IsoacarboseBacillus stearothermophilus Cyclomaltodextrin Glucanosyltransferase2.0-fold more potent than acarbose[21]

Note: This table is a compilation of data from the cited literature and is intended to illustrate the concept of differential selectivity. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Visualizations

experimental_workflow cluster_inhibitor_modification Inhibitor Structural Modification cluster_enzyme_engineering Enzyme Engineering comp_design Computational Design (Docking, QSAR) synthesis Chemical Synthesis of Analogues comp_design->synthesis Prioritize Candidates purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification kinetic_assay1 Kinetic Assays (IC50, Ki) purification->kinetic_assay1 Pure Analogues selectivity_analysis Selectivity Analysis (Comparison of Ki values for target vs. off-target enzymes) kinetic_assay1->selectivity_analysis target_selection Target Residue Selection (Structural Analysis) sdm Site-Directed Mutagenesis target_selection->sdm expression Protein Expression & Purification sdm->expression kinetic_assay2 Kinetic Assays (IC50, Ki) expression->kinetic_assay2 Mutant Enzyme kinetic_assay2->selectivity_analysis

Caption: Workflow for improving Acarviosin selectivity.

troubleshooting_sdm start Site-Directed Mutagenesis Experiment pcr_check PCR Amplification Successful? start->pcr_check colonies_check Colonies on Plate? pcr_check->colonies_check Yes troubleshoot_pcr Troubleshoot PCR: - Check primer design - Optimize annealing temp. - Vary template concentration pcr_check->troubleshoot_pcr No mutation_check Desired Mutation Present? colonies_check->mutation_check Yes troubleshoot_transform Troubleshoot Transformation: - Check competent cell efficiency - Ensure complete DpnI digestion - Purify PCR product colonies_check->troubleshoot_transform No success Successful Mutagenesis mutation_check->success Yes troubleshoot_parental Parental Plasmid Carryover: - Increase DpnI digestion time - Reduce template DNA mutation_check->troubleshoot_parental No troubleshoot_pcr->start troubleshoot_transform->start troubleshoot_parental->start

Caption: Troubleshooting flowchart for site-directed mutagenesis.

References

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  • Kato, E., Chikahisa, F., & Kawabata, J. (2016). Synthesis and study of the pancreatic α-amylase inhibitory activity of methyl acarviosin and its derivatives. Tetrahedron Letters, 57(12), 1365-1367.
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  • Kim, Y. M., Lee, Y. M., Kim, Y. S., & Park, Y. S. (1999). Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose. Archives of biochemistry and biophysics, 371(2), 277–283.
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  • Takara Bio. (n.d.). Site-directed Mutagenesis System. Retrieved February 22, 2026, from [Link]

  • Oxford Academic. (2025, November 15). Editor's Choice Protein engineering strategies to develop lectins by design. Glycobiology. Retrieved February 22, 2026, from [Link]

  • CDN. (n.d.). Site Directed Mutagenesis Protocol. Retrieved February 22, 2026, from [Link]

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  • Isono, T., et al. (2020). Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity. Molecules (Basel, Switzerland), 25(12), 2843.
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  • Li, H., et al. (2025). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. International journal of molecular sciences, 26(20), 15437.
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Validation & Comparative

A Crystallographic Guide to the Binding Mode of Acarviosin: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of type 2 diabetes management, the inhibition of α-glucosidases stands as a clinically validated strategy to control postprandial hyperglycemia. Acarviosin, the core pseudo-oligosaccharide of the widely prescribed drug acarbose, is a potent inhibitor of these enzymes. Understanding the precise molecular interactions that govern its binding is paramount for the rational design of next-generation therapeutics with improved efficacy and specificity. This guide provides an in-depth, crystallographically validated comparison of Acarviosin's binding mode, offering researchers and drug development professionals a detailed roadmap for leveraging structural biology in their quest for novel α-glucosidase inhibitors.

The Rationale for Crystallographic Validation

While kinetic assays provide essential information on the inhibitory potency of a compound, they do not reveal the atomic-level details of its interaction with the target enzyme. X-ray crystallography is a powerful technique that allows us to visualize the three-dimensional structure of a protein-ligand complex at high resolution.[1] This structural information is invaluable for:

  • Confirming the binding mode: Unambiguously determining the orientation and conformation of the inhibitor within the enzyme's active site.

  • Identifying key interactions: Pinpointing the specific hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to binding affinity.

  • Understanding the mechanism of inhibition: Elucidating how the inhibitor mimics the natural substrate or transition state to block catalysis.[2]

  • Facilitating structure-based drug design: Providing a structural blueprint for the rational design of new inhibitors with enhanced potency and selectivity.

Experimental Workflow for Crystallographic Validation

The journey from a purified α-glucosidase and an inhibitor to a high-resolution crystal structure of their complex involves a series of meticulous experimental steps. The following is a generalized workflow, with the understanding that specific conditions must be optimized for each protein-ligand system.

Figure 1: A generalized workflow for the crystallographic validation of a protein-ligand complex.

Detailed Experimental Protocols

A highly pure and homogeneous protein sample is a prerequisite for successful crystallization. Standard protocols for the expression and purification of the target α-glucosidase should be followed. This typically involves heterologous expression in a suitable host (e.g., E. coli, insect, or mammalian cells) followed by a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography) to achieve >95% purity.

Two primary methods are employed to obtain protein-ligand complex crystals:

  • Co-crystallization: The purified protein is incubated with a molar excess of the inhibitor prior to setting up crystallization trials. This method is often preferred when the ligand induces a conformational change in the protein that is necessary for crystallization or when the ligand has a high affinity.[3]

    • Protocol:

      • Concentrate the purified α-glucosidase to a suitable concentration (typically 5-15 mg/mL).

      • Prepare a stock solution of Acarviosin in a compatible solvent (e.g., water or a buffer).

      • Add a 2-5 fold molar excess of Acarviosin to the protein solution and incubate on ice for at least 30 minutes to allow for complex formation.

      • Set up crystallization screens using the hanging drop or sitting drop vapor diffusion method, mixing the protein-ligand complex solution with a variety of precipitant solutions.

      • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

  • Soaking: Pre-grown crystals of the apo-enzyme are transferred to a solution containing the inhibitor. This method is generally simpler and less protein-intensive, but it requires that the crystal lattice is porous enough to allow the inhibitor to diffuse into the active site.[4]

    • Protocol:

      • Grow crystals of the apo α-glucosidase using established conditions.

      • Prepare a "soaking solution" consisting of the crystallization mother liquor supplemented with a high concentration of Acarviosin (typically 1-10 mM, depending on its solubility and affinity).

      • Carefully transfer a single crystal into a drop of the soaking solution.

      • Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically to maximize ligand occupancy without compromising crystal quality.[5]

High-quality diffraction data is essential for determining an accurate crystal structure.

  • Crystal Harvesting and Cryo-protection: To prevent radiation damage during data collection, crystals are typically flash-cooled in liquid nitrogen. To prevent ice formation, which would destroy the crystal lattice, a cryoprotectant is added to the crystal before freezing.[5]

    • Protocol:

      • Prepare a cryoprotectant solution by adding a cryoprotecting agent (e.g., glycerol, ethylene glycol) to the crystallization mother liquor. The concentration of the cryoprotectant needs to be optimized to ensure vitrification without damaging the crystal.

      • Briefly transfer the crystal from the soaking or crystallization drop into the cryoprotectant solution.

      • Using a nylon loop, scoop up the crystal and immediately plunge it into liquid nitrogen.

  • Data Collection: Data is collected at a synchrotron beamline, which provides a high-intensity X-ray beam. The frozen crystal is mounted on a goniometer and rotated in the X-ray beam while diffraction images are recorded on a detector.

  • Data Processing: The raw diffraction images are processed using software packages such as XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images to produce a final reflection file.[6][7]

The processed diffraction data is used to solve and refine the three-dimensional structure of the protein-ligand complex.

  • Structure Solution: The "phase problem" is typically solved using the method of molecular replacement, where a previously determined structure of a homologous protein is used as a search model. Software such as Phaser (from the PHENIX suite) or Molrep (from the CCP4 suite) is commonly used.[8]

  • Model Building and Refinement: An initial model of the protein is built into the electron density map using software like Coot. The inhibitor molecule is then manually placed into the remaining unassigned electron density in the active site. The entire model is then refined using software such as PHENIX or REFMAC5 to improve the fit of the model to the experimental data and to ensure that it conforms to known stereochemical principles.[4][9][10] This is an iterative process of manual model building in Coot and automated refinement in PHENIX or REFMAC5.

  • Structure Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. Tools such as MolProbity are used to check for stereochemical outliers, clashes between atoms, and other potential errors. The final structure, along with the experimental data, is then deposited in the Protein Data Bank (PDB).

The Binding Mode of Acarviosin: A Detailed Look

Crystallographic studies of Acarviosin and its parent compound, acarbose, in complex with various α-glucosidases have revealed a conserved binding mode that mimics the transition state of the enzymatic reaction. The valienamine moiety of Acarviosin is crucial for its inhibitory activity.[11]

Figure 2: Key molecular interactions of Acarviosin in the α-glucosidase active site.

The nitrogen atom of the valienamine ring becomes protonated in the acidic environment of the active site and forms a strong ionic interaction with a conserved catalytic aspartate or glutamate residue. This interaction mimics the charge development in the oxocarbenium ion-like transition state of the glycosidic bond cleavage. Additionally, the hydroxyl groups of Acarviosin form an extensive network of hydrogen bonds with polar residues in the active site, further anchoring the inhibitor in place. Aromatic residues, such as tryptophan, tyrosine, and phenylalanine, often line the active site and provide hydrophobic stacking interactions with the cyclohexenyl ring of Acarviosin.

Comparative Analysis with Other α-Glucosidase Inhibitors

A comparison of the crystallographically determined binding modes of Acarviosin with other clinically relevant α-glucosidase inhibitors, such as miglitol and voglibose, highlights both commonalities and key differences that can inform future drug design efforts.

InhibitorPDB Code (Example)EnzymeKey Binding InteractionsStructural Features Influencing Binding
Acarviosin (as part of Acarbose) 5NN8[12][13]Human lysosomal acid-alpha-glucosidaseIonic interaction between the protonated nitrogen and the catalytic nucleophile (Asp). Extensive hydrogen bonding network. Hydrophobic stacking with aromatic residues.The pseudo-tetrasaccharide structure allows for interactions across multiple subsites of the enzyme, contributing to its high affinity.[2]
Miglitol 3L4ZHuman N-terminal maltase-glucoamylaseSimilar to Acarviosin, the protonated nitrogen of the deoxynojirimycin core forms an ionic bond with the catalytic nucleophile. Hydrogen bonding with active site residues.As a monosaccharide mimic, it primarily occupies the -1 subsite. Its smaller size may lead to different interactions in the surrounding subsites compared to Acarviosin.[5]
Voglibose Not readily available as a complex with a human α-glucosidase in the PDB, but studies on homologous enzymes and docking suggest a similar binding mode.The valiolamine moiety is expected to form a key ionic interaction with the catalytic nucleophile. Hydrogen bonding is also critical for its binding.The branched structure of the side chain likely influences its specific interactions within the active site.

Table 1: Comparison of the crystallographically determined binding modes of Acarviosin (as part of acarbose), Miglitol, and Voglibose.

The common theme among these inhibitors is the presence of a nitrogen-containing ring that mimics the oxocarbenium ion transition state. However, the nature and extent of the appended sugar or polyol moieties lead to distinct interactions in the various subsites of the enzyme's active site. This highlights the potential for modifying these peripheral groups to fine-tune the inhibitor's specificity and potency.

Conclusion and Future Directions

The crystallographic validation of Acarviosin's binding mode provides an invaluable atomic-level understanding of its inhibitory mechanism. This detailed structural information, when compared with that of other α-glucosidase inhibitors, offers a clear rationale for the structure-activity relationships observed in this class of compounds. For drug development professionals, this knowledge is a powerful tool for the design of novel inhibitors with improved pharmacological properties. Future efforts in this area could focus on:

  • Exploring the role of water molecules: High-resolution crystal structures often reveal ordered water molecules in the active site that mediate protein-ligand interactions. These water molecules can be displaced or incorporated into the design of new inhibitors to enhance binding affinity.

  • Targeting allosteric sites: While Acarviosin and other current inhibitors are active-site directed, the discovery of allosteric sites on α-glucosidases could open up new avenues for inhibitor design with potentially greater specificity.

  • Leveraging computational methods: Combining crystallographic data with computational techniques such as molecular dynamics simulations and free energy calculations can provide a more dynamic picture of inhibitor binding and aid in the prediction of binding affinities for new designs.

By continuing to harness the power of X-ray crystallography and other structural biology techniques, the scientific community is well-positioned to develop the next generation of α-glucosidase inhibitors for the improved management of type 2 diabetes.

References

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A Technical Guide to Evaluating the Potency of Novel Acarviostatins Against Acarviosin for α-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of Type 2 Diabetes Mellitus (T2DM) management, the inhibition of intestinal α-glucosidases stands as a clinically validated strategy to control postprandial hyperglycemia.[1][2] These enzymes are critical for the final step in carbohydrate digestion, breaking down oligosaccharides into absorbable monosaccharides like glucose.[1] By delaying this process, inhibitors can effectively flatten the post-meal glucose spike, a key therapeutic goal.

Acarbose, a cornerstone α-glucosidase inhibitor, exerts its effect through a unique pseudo-tetrasaccharide structure.[3] At its core lies Acarviosin , a C7N aminocyclitol-containing disaccharide that is the fundamental pharmacophore responsible for the potent, competitive inhibition of these enzymes.[3][4] The nitrogen atom within the Acarviosin moiety is pivotal, binding to the enzyme's active site with much higher affinity than natural substrates, thereby preventing carbohydrate hydrolysis.[3][4]

Recent research has focused on the discovery and synthesis of Acarviostatins , a family of related aminooligosaccharides that build upon the Acarviosin core.[5][6] These novel compounds, often featuring multiple pseudo-trisaccharide units or various acylations, have demonstrated significantly enhanced inhibitory potency.[5][7] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate these novel Acarviostatins, comparing their potency directly against the foundational Acarviosin structure and the well-established benchmark, acarbose. We will delve into the requisite experimental protocols, the interpretation of comparative data, and the underlying structure-activity relationships (SAR) that drive potency.

Mechanism of Action: Competitive Inhibition at the Brush Border

Acarviosin-based inhibitors function as competitive inhibitors of α-glucosidases (e.g., sucrase, maltase, isomaltase) located at the brush border of the small intestine.[1] Their structural similarity to natural oligosaccharide substrates allows them to bind to the enzyme's active site. However, the unique carbasugar structure, particularly the secondary amine, forms a stable enzyme-inhibitor complex, preventing the catalytic hydrolysis of dietary carbohydrates. This delays glucose absorption into the bloodstream.

Mechanism_of_Action Diet Dietary Carbohydrates (Starch, Sucrose) Oligo Oligosaccharides Diet->Oligo Digestion Enzyme α-Glucosidase (Brush Border Enzyme) Oligo->Enzyme Substrate Glucose Glucose Absorption (Into Bloodstream) Enzyme->Glucose Hydrolysis Complex Enzyme-Inhibitor Complex (Inhibition) Inhibitor Acarviostatin / Acarviosin Inhibitor->Enzyme Competitive Binding

Caption: Competitive inhibition of α-glucosidase by Acarviostatin/Acarviosin.

Part 1: Experimental Design for Potency Evaluation

To rigorously compare the potency of novel Acarviostatins against Acarviosin and acarbose, a multi-tiered experimental approach is essential. The primary metric for potency is the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of an inhibitor required to reduce enzyme activity by 50%. For a deeper mechanistic understanding, determining the inhibition constant (Ki) and the mode of inhibition is crucial.

Core Workflow: From Reagents to Data

The evaluation follows a logical progression from preparing the necessary components to analyzing the final spectrophotometric data. This workflow ensures reproducibility and generates reliable, comparable potency values.

Experimental_Workflow Reagents 1. Reagent Prep - Enzyme (α-glucosidase) - Buffer (Phosphate) - Substrate (pNPG) - Inhibitors Assay 2. Assay Setup (96-well) - Add Buffer, Inhibitor, Enzyme - Pre-incubate (37°C) Reagents->Assay Reaction 3. Initiate Reaction - Add Substrate (pNPG) - Incubate (37°C) Assay->Reaction Stop 4. Terminate Reaction - Add Na₂CO₃ Reaction->Stop Read 5. Data Acquisition - Read Absorbance (405 nm) Stop->Read Analyze 6. Data Analysis - Calculate % Inhibition - Determine IC₅₀ & Ki Read->Analyze

Caption: Standard workflow for in vitro α-glucosidase inhibition assay.

Detailed Protocol: In Vitro α-Glucosidase Inhibition Assay (IC₅₀ Determination)

This protocol is adapted from standard methodologies used in the field for evaluating α-glucosidase inhibitors.[2]

Rationale for Component Selection:

  • Enzyme: α-glucosidase from Saccharomyces cerevisiae (baker's yeast) is a commonly used, commercially available, and well-characterized model enzyme.

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) is the preferred substrate for this colorimetric assay. Upon enzymatic cleavage, it releases the chromophore p-nitrophenol, which has a distinct yellow color and can be quantified by measuring absorbance at 405 nm.[2]

  • Termination Reagent: Sodium carbonate (Na₂CO₃) is added to raise the pH, which stops the enzymatic reaction and fully develops the color of the p-nitrophenol product.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Enzyme Solution: Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.

    • Substrate Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.

    • Inhibitor Stock Solutions: Prepare stock solutions of novel Acarviostatins, Acarviosin, and Acarbose (positive control) in the phosphate buffer. Create a series of dilutions to achieve a range of final concentrations for testing.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of phosphate buffer.

    • Add 20 µL of the various inhibitor dilutions to the test wells. For the positive control, add 20 µL of the Acarbose dilutions. For the negative control (100% enzyme activity), add 20 µL of buffer.

    • Add 20 µL of the α-glucosidase solution to all wells except the substrate blank.

    • Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.

    • Incubate the plate at 37°C for an additional 20 minutes.

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to every well.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with the inhibitor.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Kinetic Analysis: Determining Inhibition Constant (Ki) and Mode of Inhibition

To further characterize the most potent compounds, a kinetic study is performed. This experiment elucidates whether the inhibition is competitive, non-competitive, or mixed, and provides the Ki value, a true measure of inhibitor affinity.

Methodology: The assay is set up similarly to the IC₅₀ determination, but with two varying parameters: the substrate (pNPG) concentration and the inhibitor concentration. The reaction velocity is measured for several substrate concentrations in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor.

Data Analysis: The data are plotted on a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[Substrate]). The pattern of the lines reveals the mode of inhibition:

  • Competitive: Lines intersect on the y-axis.

  • Non-competitive: Lines intersect on the x-axis.

  • Mixed: Lines intersect in the second quadrant.

The Ki value can then be calculated from these plots, providing a precise dissociation constant for the enzyme-inhibitor complex.[8]

Part 2: Comparative Data and Structure-Activity Relationship (SAR)

The true value of this analysis lies in the direct comparison of potency metrics. Data from recent literature highlights the significant advancements made with novel Acarviostatins.

Comparative Potency against α-Glucosidase (Sucrase)

The following table summarizes IC₅₀ values obtained from studies on novel acylated Acarviostatins compared to the standard, acarbose. The data demonstrates that specific modifications to the Acarviostatin scaffold can yield inhibitors with potency superior to that of acarbose.

CompoundCore StructureModificationTarget EnzymeIC₅₀ (µM)Reference
Acarbose Acarviostatin I01-Sucrase2.34[7]
Novel Acarviostatin 1 Acarviostatin II03D6-O-isobutyrylSucrase4.34[7]
Novel Acarviostatin 2 Acarviostatin II03D6-O-acetylSucrase6.79[7]
Novel Acarviostatin 3 Acarviostatin II03-Sucrase13.05[7]
Acarviosin-glucose Acarviosin+1 Glucoseα-Glucosidase~430x more potent than Acarbose[9]

Note: The study by Kim et al. (1999) on Acarviosin-glucose did not report a specific IC₅₀ value but stated its potency relative to acarbose, indicating the immense intrinsic power of the Acarviosin core.[9]

Structure-Activity Relationship (SAR) Insights

The systematic study of how chemical structure influences biological activity is fundamental to rational drug design.[10] For Acarviostatins, two key structural features have been shown to modulate α-glucosidase inhibitory potency: the number of core units and the presence of acyl groups.

SAR_Logic Potency Increased α-Glucosidase Inhibition Acyl Acylation at C-6 Position (e.g., Acetyl, Isobutyryl) Potency->Acyl Driven by Core Increased Number of Pseudo-trisaccharide Cores Potency->Core Driven by (for α-amylase) SAR Structural Modification Acyl->SAR Core->SAR

Caption: Key structure-activity relationships for Acarviostatins.

  • Number of Pseudo-trisaccharide Cores: Studies on α-amylase show that increasing the number of repeating pseudo-trisaccharide units dramatically increases potency. For example, Acarviostatins with two cores (II03-type) are significantly more potent α-amylase inhibitors than acarbose, which has one.[7] While this effect is pronounced for α-amylase, the data suggests it may have a less favorable or even negative effect on sucrase inhibition.[7] This highlights the potential to design inhibitors with selectivity for different glycosidases.

  • Acylation of the Terminal Glucose: The addition of acyl groups (e.g., acetyl, isobutyryl) to the hydroxyl group at the C-6 position of the terminal glucose residue can significantly impact potency. As seen in the data table, acylation of the Acarviostatin II03 core can enhance sucrase inhibitory activity compared to the un-acylated parent compound.[7] This suggests that modifying the hydrophobicity and steric profile at this position can improve interaction with the enzyme's active site.

Conclusion and Future Directions

The evaluation of novel Acarviostatins reveals a promising path forward for developing next-generation α-glucosidase inhibitors. The foundational Acarviosin core is exceptionally potent, and strategic modifications to the larger oligosaccharide structure can further enhance this activity and introduce enzyme selectivity.[7][9] The data clearly indicates that novel acylated Acarviostatins can surpass the inhibitory potency of the clinical benchmark, acarbose.

For researchers in this field, the protocols and analytical frameworks presented here provide a robust system for generating high-quality, comparable data. Future work should focus on synthesizing a wider array of Acarviostatin analogues to further probe the structure-activity landscape. By systematically altering chain length, core number, and acylation patterns, it will be possible to design inhibitors with optimized potency, selectivity, and pharmacokinetic properties, ultimately leading to more effective therapies for managing T2DM.

References

  • Kim, Y., et al. (1999). Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose. Archives of Biochemistry and Biophysics. [Link]

  • Geng, P., et al. (2008). Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of α-amylase. ResearchGate. [Link]

  • Li, Y., et al. (2019). (A) The basic structures of acarviostatin family; (B) schematic representation for UPLC/Q-TOF-MS and virtual docking methods to identify inhibitors of multiple human -glucosidases in the complex matrix. ResearchGate. [Link]

  • Li, Y., et al. (2022). Rapid Mining of Novel α-Glucosidase and Lipase Inhibitors from Streptomyces sp. HO1518 Using UPLC-QTOF-MS/MS. National Center for Biotechnology Information. [Link]

  • Wikipedia (2023). Acarviosin. Wikipedia. [Link]

  • Zhang, G., et al. (2018). Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518. National Center for Biotechnology Information. [Link]

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  • ResearchGate (2020). α-Glucosidase inhibition of extracts and acarbose at different concentrations. ResearchGate. [Link]

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  • Yamanouchi, T., et al. (2004). Different effects of two alpha-glucosidase inhibitors, acarbose and voglibose, on serum 1,5-anhydroglucitol (1,5AG) level. PubMed. [Link]

  • Taha, M., et al. (2022). Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes. MDPI. [Link]

  • Ruela, C., et al. (2017). α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. National Center for Biotechnology Information. [Link]

  • Lu, Y., et al. (2021). Exploring the structure–activity relationship and interaction mechanism of flavonoids and α-glucosidase based on experimental analysis and molecular docking studies. Food & Function (RSC Publishing). [Link]

  • ResearchGate (2023). The alpha-glucosidase inhibitory (IC50) of compounds 1–7 and positive.... ResearchGate. [Link]

  • Abid, S., et al. (2016). Natural Alpha-Glucosidase Inhibitors: Therapeutic Implication and Structure- Activity Relation Ship. Letters in Drug Design & Discovery. [Link]

  • Heydari, R., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. National Center for Biotechnology Information. [Link]

  • Ghafour, E., et al. (2013). Discovery of novel α-amylase inhibitors using structure-based drug design. National Center for Biotechnology Information. [Link]

  • Drug Design (2024). Structure Activity Relationships. Drug Design Org. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]

  • ResearchGate (2013). Subsites of α-amylase with Acarviostatin II03 inhibitor, (ki ~ 14 nM).... ResearchGate. [Link]

  • Khan, S., et al. (2019). Novel C-2 Symmetric Molecules as α-Glucosidase and α-Amylase Inhibitors: Design, Synthesis, Kinetic Evaluation, Molecular Docking and Pharmacokinetics. MDPI. [Link]

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A Comprehensive Guide to the Validation of Molecular Docking Studies: Acarviosin and its Target Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically rigorous comparison of methods for validating molecular docking studies, using the interaction between Acarviosin and its target enzymes as a case study. It is intended for researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their computational predictions. We will move beyond a simple recitation of protocols to explore the underlying principles and justifications for each validation step, fostering a deeper understanding of how to generate trustworthy in silico results.

Introduction: Acarviosin and the Challenge of Glycosidase Inhibition

Acarbose, a potent inhibitor of α-glucosidase and pancreatic α-amylase, is a widely used therapeutic agent for type 2 diabetes.[1][2][][4][5][6][7][8] Its mechanism of action lies in delaying the digestion of complex carbohydrates, thereby reducing postprandial hyperglycemia.[2][][5][6][7][8] The core functional unit of acarbose is an unsaturated cyclitol moiety known as Acarviosin .[1] Understanding the precise binding interactions of Acarviosin and its analogues within the active sites of these enzymes is crucial for the design of novel, more effective inhibitors.[9]

Molecular docking has emerged as a powerful computational tool to predict the binding poses and affinities of small molecules like Acarviosin to their protein targets.[10][11][12][13][14] However, the predictive power of docking is contingent on rigorous validation.[15][16][17] This guide will dissect the critical validation methodologies that transform a docking result from a mere computational hypothesis into a scientifically robust prediction.

The Imperative of Validation in Molecular Docking

Molecular docking algorithms employ search strategies and scoring functions to identify the most favorable binding conformation of a ligand within a receptor's active site.[10][13][15] While these methods are computationally efficient for screening large compound libraries, they are based on approximations and simplifications.[10][16] Therefore, validation is not an optional step but a fundamental requirement to ensure the biological relevance of the docking results.[15][17] A well-validated docking protocol provides confidence that the predicted binding modes accurately reflect the physical interactions occurring in a biological system.

Key Target Enzymes for Acarviosin Docking

The primary targets for Acarviosin and its parent compound, acarbose, are intestinal α-glucosidases (such as sucrase, maltase, and isomaltase) and pancreatic α-amylase.[2][4] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides.[2][] For the purpose of this guide, we will focus on α-glucosidase as the primary target enzyme for Acarviosin docking studies.

A Comparative Guide to Molecular Docking Validation Techniques

A multi-faceted approach to validation is essential for establishing the reliability of a molecular docking protocol. Here, we compare and contrast the most common and effective validation techniques, providing insights into their strengths and limitations.

Redocking: The Foundational Self-Consistency Check

Redocking is the process of docking a co-crystallized ligand back into the active site of its corresponding protein structure.[17][18] The primary metric for success is the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined (crystallographic) pose.[17][19][20] An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[17][21][22]

Causality Behind the Choice: Redocking serves as a crucial first step to confirm that the chosen docking software, scoring function, and parameters are appropriate for the specific protein-ligand system under investigation.[18] It essentially asks: "Can my computational setup find the correct answer when it is already known?"

Experimental Protocol: Redocking of Acarbose in α-Glucosidase
  • Obtain the Crystal Structure: Download the PDB file of α-glucosidase co-crystallized with acarbose (e.g., PDB ID: 2QMJ).[21][23]

  • Prepare the Protein: Remove water molecules and any non-essential ions. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

  • Extract the Ligand: Separate the acarbose molecule from the protein and save it as a separate file.

  • Define the Binding Site: Define the docking grid box around the location of the co-crystallized ligand.

  • Perform Docking: Dock the extracted acarbose back into the prepared α-glucosidase structure using your chosen docking software (e.g., AutoDock, Glide, GOLD).

  • Analyze the Results: Calculate the RMSD between the top-scoring docked pose of acarbose and its original crystallographic pose.

Cross-Docking: A More Stringent Test of Robustness

Cross-docking involves docking a ligand from one crystal structure into a different, but related, crystal structure of the same protein (or a homologous protein).[24] This method assesses the ability of the docking protocol to predict the correct binding pose in the absence of a pre-existing ligand to guide the process, thus providing a more realistic simulation of a virtual screening experiment.

Causality Behind the Choice: Proteins are dynamic entities and can adopt different conformations. Cross-docking tests the robustness of the docking protocol in handling slight variations in the receptor's structure, which is a common scenario in real-world drug discovery projects.[24]

Enrichment Studies with Decoy Sets: Assessing Predictive Power

An enrichment study evaluates the ability of a docking protocol to distinguish between known active compounds (ligands) and a set of "decoy" molecules with similar physicochemical properties but are presumed to be inactive.[25] The results are often visualized using a Receiver Operating Characteristic (ROC) curve, where a larger area under the curve (AUC) indicates better predictive performance.[25][26]

Causality Behind the Choice: The ultimate goal of many docking studies is to identify novel active compounds from large libraries. Enrichment studies provide a quantitative measure of how well the docking protocol can "enrich" the top-scoring fraction of the ranked list with true binders, thereby minimizing the number of false positives that would be advanced to experimental testing.[25]

Molecular Dynamics (MD) Simulation: Validating the Stability of the Docked Complex

While docking provides a static snapshot of the protein-ligand interaction, Molecular Dynamics (MD) simulation offers a dynamic view by simulating the movements of atoms over time.[16][22][27][28][29] A stable docked pose should remain within the binding pocket with minimal deviation throughout the simulation.[27][28]

Causality Behind the Choice: MD simulations provide a higher level of validation by assessing the energetic stability and dynamic behavior of the docked complex in a more physiologically relevant, solvated environment.[16][27][28] An unstable complex in an MD simulation is a strong indicator of an incorrect docking pose.[27]

Experimental Protocol: MD Simulation of the Acarviosin-α-Glucosidase Complex
  • Prepare the System: Take the top-scoring docked pose of Acarviosin in α-glucosidase.

  • Solvation: Place the complex in a periodic box of water molecules.

  • Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration: Perform energy minimization to remove steric clashes, followed by a period of equilibration where the system is gradually heated and pressure is stabilized.

  • Production Run: Run the MD simulation for a sufficient duration (e.g., 50-100 ns) to observe the stability of the complex.

  • Analysis: Analyze the trajectory to calculate the RMSD of the ligand and protein backbone, as well as to observe key interactions over time.

Correlation with Experimental Data: The Ultimate Validation

The most definitive validation of a molecular docking study is the correlation of its predictions with experimental data.[15] This can include comparing the predicted binding affinities with experimentally determined values (e.g., IC50, Ki) or using the docking poses to explain structure-activity relationship (SAR) data for a series of analogues.

Causality Behind the Choice: Experimental validation provides the ground truth against which all computational models must be judged. A strong correlation between computational predictions and experimental results provides the highest level of confidence in the docking protocol.

Data Summary and Comparison

The following table provides a comparative summary of the validation techniques discussed:

Validation MethodPrimary GoalKey Metric(s)StrengthsLimitations
Redocking Assess self-consistency of the docking protocolRMSD (< 2.0 Å)Simple and quick to perform; good initial check.May not be representative of real-world screening performance.[30]
Cross-Docking Evaluate robustness against receptor flexibilityRMSD, preservation of key interactionsMore challenging and realistic than redocking.Requires multiple crystal structures of the target.
Enrichment Study Quantify the ability to distinguish actives from inactivesAUC of the ROC curve, Enrichment FactorProvides a statistical measure of predictive power.Performance can be dependent on the quality of the decoy set.
MD Simulation Assess the stability of the docked complex over timeRMSD of ligand and protein, interaction stabilityProvides a dynamic view of the interaction; higher level of validation.Computationally expensive and time-consuming.
Experimental Correlation Confirm computational predictions with real-world dataCorrelation between predicted and experimental binding affinities (e.g., pIC50)The "gold standard" of validation.Requires access to experimental resources and data.

Visualizing the Validation Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of a comprehensive molecular docking validation workflow.

Validation_Workflow cluster_docking Molecular Docking cluster_validation Validation Cascade cluster_outcome Outcome start Start: Define Protein-Ligand System prep Prepare Protein and Ligand start->prep dock Perform Molecular Docking prep->dock redock Redocking (RMSD < 2.0 Å) dock->redock crossdock Cross-Docking redock->crossdock If successful refine Refine Docking Parameters redock->refine If RMSD > 2.0 Å enrichment Enrichment Study (Decoys) crossdock->enrichment crossdock->refine If fails md Molecular Dynamics Simulation enrichment->md enrichment->refine If poor enrichment exp Experimental Correlation md->exp If feasible validated Validated Docking Protocol md->validated If stable md->refine If unstable exp->validated refine->prep Iterate

Caption: A comprehensive workflow for the validation of molecular docking studies.

MD_Validation_Flow cluster_results Analysis & Outcome start Start: Top-Scoring Docked Pose solvate Solvate in Water Box start->solvate neutralize Add Ions to Neutralize solvate->neutralize minimize Energy Minimization neutralize->minimize equilibrate System Equilibration (NVT, NPT) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production analysis Trajectory Analysis production->analysis rmsd Calculate Ligand & Protein RMSD analysis->rmsd interactions Analyze Key Interactions Over Time analysis->interactions stable Stable Complex rmsd->stable Low & Converged RMSD unstable Unstable Complex rmsd->unstable High & Divergent RMSD interactions->stable Interactions Maintained interactions->unstable Interactions Lost

Caption: Workflow for validating a docked pose using Molecular Dynamics simulation.

Conclusion: Towards Predictive and Reliable In Silico Drug Discovery

The validation of molecular docking studies is a critical, multi-step process that underpins the reliability of computational predictions in drug discovery. By employing a cascade of validation techniques, from the foundational redocking to the dynamic insights of MD simulations and, ultimately, correlation with experimental data, researchers can build a strong case for the biological relevance of their in silico findings. For Acarviosin and its analogues, a rigorously validated docking protocol is an indispensable tool for elucidating the molecular basis of α-glucosidase inhibition and for guiding the design of next-generation antidiabetic agents.

References

  • Molecular dynamics analysis to evaluate docking pose prediction - PMC. (n.d.).
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Safety Operating Guide

Operational Guide: Safe Disposal and Management of Acarviosin

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Operations & Safety Teams From: Senior Application Scientist, Chemical Safety Division Subject: Lifecycle Management and Disposal Protocols for Acarviosin (CAS 80943-41-5)

Executive Summary & Scientific Context

Acarviosin is the core pseudo-disaccharide structure of acarbose, functioning as a potent alpha-glucosidase and alpha-amylase inhibitor.[1][2][3][4] While often classified as "non-hazardous" in standard transport regulations (DOT/IATA), its biological activity dictates that it must not be treated as general refuse .[3][4]

The Core Directive: The primary disposal objective is Biological Containment . Because acarviosin is designed to inhibit carbohydrate metabolism enzymes, its release into municipal water systems can disrupt microbial communities in wastewater treatment plants and aquatic ecosystems. Therefore, the only acceptable disposal method is high-temperature incineration .[2][3][4]

Chemical Hazard & Property Profile

Effective disposal requires understanding the physical state and stability of the compound.

PropertyDataOperational Implication
Molecular Formula C₁₄H₂₅NO₈Organic nitrogen content requires incineration with scrubber (NOx control).[2][3][4]
Solubility Highly Soluble in WaterCritical: High risk of leaching if landfilled. Do not sewer.
Bioactivity

-Glucosidase Inhibitor
Disrupts environmental microbial metabolism.[2][3][4]
Stability Stable under normal conditionsWill not degrade rapidly in landfills; requires active destruction.
RCRA Status Non-Listed (Not P or U listed)Manage as Non-RCRA Regulated Hazardous Waste (NRzw).[2][3][4]

Detailed Disposal Protocols

A. Solid Waste (Pure Compound & Contaminated Consumables)

Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.[2][3][4]

The Protocol:

  • Primary Containment: Place solid waste in a clear, 4-mil polyethylene bag.

  • Solvent Wetting (Optional but Recommended): If the powder is fine and prone to aerosolization, dampen slightly with a compatible solvent (e.g., ethanol) before sealing to prevent dust generation during compaction.

  • Secondary Containment: Seal the primary bag inside a rigid, wide-mouth high-density polyethylene (HDPE) drum or fiber drum lined with a 6-mil liner.

  • Labeling: Affix a "Non-RCRA Regulated Chemical Waste" label. Explicitly write: "Contains Acarviosin – Enzyme Inhibitor – Incinerate Only."

B. Liquid Waste (Mother Liquors & Aqueous Solutions)

Applicability: Reaction mixtures, HPLC effluent, and dissolved stock solutions.[2][3][4]

The Protocol:

  • Segregation:

    • Stream A (Aqueous): Solutions with <10% organic solvent.[3][4]

    • Stream B (Organic): Solutions with >10% organic solvent.[3][4]

  • pH Adjustment: Ensure pH is between 5 and 9 to prevent container corrosion, though acarviosin itself is stable.

  • Container: Use HDPE carboys (Jerricans) with vented caps to prevent pressure buildup.[4]

  • Prohibition: NEVER pour acarviosin solutions down the sink. The EPA’s "sewer ban" for hazardous pharmaceuticals (40 CFR Part 266 Subpart P) should be adopted as a best practice standard here, even for research-grade materials.[2][3][4]

C. Destruction Method (The End-Point)

All waste streams identified above must be routed to a TSDF (Treatment, Storage, and Disposal Facility) approved for:

  • Method: High-temperature incineration (Rotary Kiln).[2][3][4]

  • Temp: >1000°C (1832°F) with a 2-second residence time.[2][3][4]

  • Rationale: This ensures the complete thermal decomposition of the aminocyclitol ring structure, neutralizing biological activity.

Emergency Response: Spill Management

Scenario: A 500mg vial of Acarviosin powder drops and shatters.

The Self-Validating Cleanup System:

  • Isolate: Mark a 3-foot radius around the spill.[4]

  • PPE Upgrade: Standard lab coat/gloves are sufficient, but ensure N95 or P100 respiratory protection is worn to avoid inhaling bioactive dust.

  • Contain (Dry Spill):

    • Do not sweep dry (creates aerosols).[4]

    • Cover with a damp paper towel (water or ethanol) to suppress dust.[4]

    • Scoop the damp material into a waste jar.

  • Decontaminate: Wipe the surface with 10% bleach solution followed by water.

  • Validation: The surface is clean when no white residue or sticky film remains.

Decision & Workflow Diagram

The following diagram outlines the logical flow for categorizing and disposing of Acarviosin waste.

AcarviosinDisposal Start Waste Generation: Acarviosin (Solid/Liquid) Assess State Assessment Start->Assess Solid Solid Waste (Powder, Gloves, Wipes) Assess->Solid Dry Material Liquid Liquid Waste (Solutions, HPLC Waste) Assess->Liquid Aqueous/Organic Sharps Sharps (Needles, Broken Vials) Assess->Sharps Glass/Needles Bagging Double Bag (4-mil poly) Label: 'Enzyme Inhibitor' Solid->Bagging Carboy HDPE Carboy (Do NOT Sewer) Liquid->Carboy SharpsBin Puncture-Proof Container (Yellow/Red) Sharps->SharpsBin TSDF Licensed TSDF (Transport) Bagging->TSDF Carboy->TSDF SharpsBin->TSDF Incinerate High-Temp Incineration (>1000°C) TSDF->Incinerate Final Destruction

Figure 1: Operational workflow for the segregation and destruction of Acarviosin waste streams.[2][3][4]

References & Authority

The following sources provide the regulatory and chemical grounding for this protocol.

  • PubChem (NIH). Acarviosin - Compound Summary (CID 3083346). [Link][2][3][4]

  • U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). [Link][3][4]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide. [Link][3][4]

Sources

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